molecular formula C11H12ClN3S B589138 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 CAS No. 1329808-44-7

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

Numéro de catalogue: B589138
Numéro CAS: 1329808-44-7
Poids moléculaire: 261.797
Clé InChI: JKDFFXCLXIRDAK-SQUIKQQTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 is a deuterated analog of a benzothiazole-piperazine hybrid with significant utility in biomedical research. The deuterium-labeled structure serves as an internal standard and a crucial tool for tracing the compound's metabolic fate in pharmacokinetic and pharmacodynamic studies. Its primary research value lies in its dual applications across antifungal and neurological investigations. The non-deuterated parent compound has been identified as a potent, multi-target-directed ligand for Alzheimer's disease research. It functions as a mixed-type and selective acetylcholinesterase (AChE) inhibitor, binding to both the catalytic and peripheral anionic sites of the enzyme with high affinity (IC50 = 0.42 μM) . Furthermore, it demonstrates a remarkable ability to reduce the aggregation propensity of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease, as confirmed by in vitro and in vivo studies. In scopolamine-induced memory deficit models, the compound showed promising therapeutic potential by significantly improving spatial memory and cognition . Concurrently, the compound's core structure is recognized for its antifungal properties, making it a useful chemical scaffold for investigating and treating fungal infections . This combination of properties makes 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 a versatile agent for advanced research in medicinal chemistry and neuropharmacology.

Propriétés

IUPAC Name

5-chloro-3-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-1,2-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3S/c12-8-1-2-10-9(7-8)11(14-16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2/i3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDFFXCLXIRDAK-SQUIKQQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NSC3=C2C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NSC3=C2C=C(C=C3)Cl)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and properties of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Chemical Structure, Properties, and Bioanalytical Applications of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8

Executive Overview

In the realm of advanced bioanalysis and pharmaceutical development, the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies heavily on the quality of internal standards. 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 (often abbreviated as 5-Cl-BITP-d8) is a highly specialized, stable isotope-labeled internal standard (SIL-IS)[1]. Bearing the CAS Registry Number 1329808-44-7, this compound is critical for quantifying its non-deuterated parent scaffold—a privileged pharmacophore frequently encountered in the synthesis and metabolism of atypical antipsychotics and novel neurotherapeutics[2],[3].

As a Senior Application Scientist, I designed this guide to move beyond basic chemical descriptors. Here, we will dissect the structural rationale behind its isotopic labeling, detail its physicochemical properties, and provide a field-proven, self-validating protocol for its use in high-throughput bioanalytical workflows.

Chemical Architecture & Isotopic Rationale

The molecular architecture of 5-Cl-BITP-d8 consists of a bicyclic 1,2-benzisothiazole core substituted at the 5-position with a chlorine atom, and at the 3-position with an octadeuterated piperazine ring[4].

The Causality of Octadeuteration (d8): In my experience overseeing mass spectrometry laboratories, the primary failure mode when quantifying halogenated and sulfur-containing compounds is isotopic interference. The parent 5-Cl-BITP molecule contains both Chlorine (which naturally exists as ~24% 37 Cl) and Sulfur (which exists as ~4.2% 34 S). This creates a prominent M+2 and M+4 isotopic envelope in the mass spectrum.

If a tetradeuterated (d4) standard were utilized, the M+4 peak of the highly concentrated parent compound could cause significant cross-talk within the MS/MS quadrupole Q1 selection window, artificially inflating the internal standard signal and destroying the linearity of the calibration curve. By deploying the octadeuterated (d8) isotopologue, we structurally bypass these natural isotopic contributions. The +8 Da mass shift completely isolates the SIL-IS transition from the parent's isotopic cluster, ensuring a robust dynamic range of at least 3 to 4 orders of magnitude.

Quantitative Data & Physicochemical Profiling

Understanding the physicochemical properties of 5-Cl-BITP-d8 is essential for predicting its chromatographic behavior and extraction efficiency. The data is summarized in the tables below.

Table 1: Physicochemical & Isotopic Properties

PropertyValueClinical / Analytical Significance
CAS Number 1329808-44-7[1]Unique identifier for the d8 isotopologue.
Molecular Formula C 11​ H 4​ D 8​ ClN 3​ SIndicates complete deuteration of the piperazine ring.
Molecular Weight 261.80 g/mol Provides a +8 Da shift from the unlabeled parent (253.75 g/mol ).
Target pKa ~8.6 (Piperazine N4)Dictates the use of high-pH mobile phases or cation-exchange SPE.
Predicted LogP 2.8Indicates moderate lipophilicity, ideal for reversed-phase LC.

Table 2: Optimized MRM Transitions (Positive ESI)

CompoundQ1 (m/z)Q3 (m/z)Collision EnergyRationale
5-Cl-BITP (Parent) 254.1168.025 eVCleavage of the piperazine ring, leaving the benzisothiazole core.
5-Cl-BITP-d8 (SIL-IS) 262.1168.025 eVIsobaric product ion monitoring (the d8 label is on the leaving group).

Pharmacological Relevance of the Unlabeled Scaffold

Why is the quantification of this specific scaffold so critical? The 1,2-benzisothiazol-3-ylpiperazine moiety is a cornerstone in medicinal chemistry for targeting central nervous system (CNS) disorders[3]. The addition of the 5-chloro substituent modulates the electronic distribution of the benzisothiazole ring, enhancing its lipophilicity and altering its binding kinetics. This scaffold acts as a potent antagonist at both Dopamine D2 and Serotonin 5-HT2A receptors, a dual-action mechanism that reduces extrapyramidal symptoms (EPS) while maintaining antipsychotic efficacy.

Signaling_Pathway cluster_receptors GPCR Targets Ligand 5-Cl-BITP Scaffold D2 D2 Receptor (Antagonism) Ligand->D2 High Affinity HT2A 5-HT2A Receptor (Antagonism) Ligand->HT2A High Affinity cAMP cAMP Production (Normalized) D2->cAMP Gαi pathway DA_Release Dopamine Release (Modulated) HT2A->DA_Release Gαq pathway EPS EPS Risk (Reduced) cAMP->EPS DA_Release->EPS

GPCR modulation pathway of the 5-Cl-BITP scaffold showing D2 and 5-HT2A receptor antagonism.

Advanced Bioanalytical Protocol: A Self-Validating System

To ensure absolute trustworthiness in pharmacokinetic (PK) or impurity profiling, the analytical protocol must be self-validating. The following step-by-step methodology utilizes 5-Cl-BITP-d8 to actively flag matrix effects or extraction failures.

Step-by-Step Methodology

Step 1: Matrix Aliquoting and IS Spiking

  • Action: Aliquot 100 µL of biological plasma into a 96-well plate. Spike with 10 µL of a 50 ng/mL 5-Cl-BITP-d8 working solution.

  • Causality: Spiking the SIL-IS at the very beginning of the sample preparation ensures that any subsequent volumetric losses or degradation equally affect both the analyte and the internal standard, maintaining a constant peak area ratio.

Step 2: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

  • Action: Dilute the sample with 2% phosphoric acid to disrupt protein binding. Load onto an MCX SPE plate. Wash with 100% methanol, then elute with 5% NH 4​ OH in methanol.

  • Causality: Because the piperazine ring has a pKa of ~8.6, it is fully protonated under acidic conditions, allowing it to bind tightly to the cation-exchange resin. The 100% methanol wash removes neutral lipids and phospholipids. Eluting with a strong base neutralizes the amine, releasing the analyte. This targeted extraction drastically reduces matrix-induced ion suppression.

Step 3: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a superficially porous particle (SPP) C18 column. Use a mobile phase of 10 mM ammonium bicarbonate (pH 10) and Acetonitrile.

  • Causality: At high pH, the secondary amine of the piperazine ring is deprotonated. This prevents secondary electrostatic interactions with residual surface silanols on the silica stationary phase, thereby eliminating peak tailing and ensuring sharp, Gaussian peak shapes.

Step 4: Self-Validation Checkpoint & MS/MS Detection

  • Action: Monitor the absolute peak area of the 5-Cl-BITP-d8 IS across all samples in the run.

  • Validation Rule: A variance of >15% in the IS response indicates a failure in the SPE extraction process or severe, localized matrix-induced ion suppression, automatically invalidating that specific analytical sample.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike SIL-IS (5-Cl-BITP-d8) Sample->Spike Extraction Sample Extraction (MCX SPE) Spike->Extraction LC UHPLC Separation (High pH C18) Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Step-by-step bioanalytical workflow utilizing 5-Cl-BITP-d8 as a stable isotope-labeled standard.

References

  • 2606144-44-7 Categorised Product List | Clearsynth. Clearsynth.
  • Energy Chemical Produktliste-E-Mail-Seite 232. ChemicalBook.
  • Synthesis of new naphthoisoxazole amide derivatives and study of their biological evaluations. ResearchGate.
  • 3-Chloro-1,2-benzisothiazole | 7716-66-7. ChemicalBook.

Sources

In-Depth Technical Guide: Synthesis Pathway for Deuterated 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of the benzisothiazole piperazine core is a critical juncture in the development of atypical antipsychotics, serving as the foundational pharmacophore for molecules like ziprasidone and lurasidone[1][2]. The strategic incorporation of deuterium into the piperazine moiety is engineered to exploit the kinetic isotope effect (KIE). By replacing protium with deuterium at the sites of CYP3A4-mediated metabolism, researchers can significantly attenuate N-dealkylation rates, thereby enhancing the pharmacokinetic half-life and metabolic stability of the resulting active pharmaceutical ingredient (API)[2][3].

This whitepaper provides a comprehensive, causality-driven methodology for the synthesis of deuterated 5-chloro-3-(piperazin-1-yl)benzo[d]isothiazole . As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic rationale, self-validating process controls, and the physicochemical logic governing each experimental choice.

Mechanistic Rationale & Retrosynthetic Strategy

The target molecule features a highly functionalized bicyclic system coupled to an isotopically enriched piperazine ring. The retrosynthetic disconnection relies on a Nucleophilic Aromatic Substitution (SNAr) at the C3 position of the isothiazole ring.

Why the 5-Chloro Substitution Matters

The 5-chloro substitution on the benzisothiazole ring is not merely a structural decoration. It fundamentally alters the electron density of the conjugated system. While the primary activation for the SNAr reaction comes from the adjacent nitrogen and sulfur atoms of the isothiazole ring, the electron-withdrawing nature of the 5-chloro group subtly increases the electrophilicity at the C3 position, facilitating the attack of the nucleophile[1]. Furthermore, the 5-chloro group is unreactive under these SNAr conditions because it lacks the necessary ortho/para activating groups on the benzene ring, ensuring perfect regioselectivity.

Reagent Selection: Piperazine-d8

Piperazine-d8 is utilized as the nucleophile. Because piperazine is a bifunctional molecule, a major side reaction is the formation of a 1,4-bis(benzo[d]isothiazol-3-yl)piperazine dimer[4]. To suppress this, a stoichiometric excess of piperazine-d8 is mandatory.

SynthesisPathway SM 5-Chloro-1,2-benzisothiazol-3(2H)-one Chlorination Chlorination (POCl3, Pyridine, 105°C) SM->Chlorination Intermediate 3,5-Dichloro-1,2-benzisothiazole Chlorination->Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Piperazine Piperazine-d8 (Excess) Base / t-BuOH Piperazine->SNAr Target Deuterated 5-Chloro-3-(piperazin-1-yl) benzo[d]isothiazole SNAr->Target

Fig 1: Retrosynthetic and forward SNAr pathway for the deuterated benzisothiazole core.

Self-Validating Experimental Protocol

A robust chemical process must be self-validating. The following protocol integrates In-Process Controls (IPCs) and phase-selective workups to ensure that the reaction dynamically corrects for impurities and maximizes the recovery of expensive isotopic reagents.

Stage 1: Nucleophilic Aromatic Substitution (SNAr)

Causality of Solvent Choice: tert-Butanol (t-BuOH) is selected as the reaction medium. Unlike primary alcohols (e.g., ethanol or methanol), the steric bulk of t-BuOH prevents competitive nucleophilic attack (alkoxylation) at the highly electrophilic C3 position of the benzisothiazole ring, which would otherwise degrade the yield[5].

  • Reaction Setup: In a rigorously dried, nitrogen-purged 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 3,5-dichloro-1,2-benzisothiazole (10.0 g, 49.0 mmol) and tert-butanol (100 mL)[5].

  • Isotopic Reagent Addition: Add Piperazine-d8 (23.1 g, 245.0 mmol, 5.0 eq). The 5-fold molar excess is a self-validating control mechanism that statistically drives the reaction toward mono-alkylation, virtually eliminating the dimeric impurity[4].

  • Thermal Activation: Heat the homogeneous mixture to reflux (approx. 82 °C) for 18 hours.

Stage 2: In-Process Control (IPC) & Biphasic Workup
  • IPC Decision Gate: Sample 50 µL of the reaction mixture, dilute in acetonitrile, and analyze via HPLC (UV 254 nm). The reaction is only permitted to proceed to workup when the starting material peak area is < 1.0%. If > 1.0%, reflux is extended.

  • Phase-Selective Extraction: Cool the mixture to 20 °C, concentrate under reduced pressure to 30 mL, and pour into 200 mL of deionized water. Extract the aqueous mixture with Toluene (2 × 150 mL)[4][5].

    • Causality: Toluene selectively dissolves the highly lipophilic product. The unreacted Piperazine-d8, being highly polar, remains entirely in the aqueous phase. This partition coefficient differential acts as an automated purification step.

  • Reagent Recovery: The aqueous layer is collected, basified, and extracted with dichloromethane to recover the unreacted Piperazine-d8, ensuring the economic viability of the deuterated synthesis.

Stage 3: Salt Formation and Crystallization
  • Precipitation: Combine the toluene layers, wash with 75 mL of water, and concentrate to approximately 50 mL under vacuum at 48 °C. Add Isopropanol (150 mL) to the concentrate[5].

  • Acidification: Slowly add concentrated HCl (4.5 mL) dropwise while maintaining the temperature at 0–5 °C. A white precipitate of the hydrochloride salt will form immediately[5].

  • Isolation: Stir the slurry for 45 minutes at 0 °C, filter on a Buchner funnel, wash the filter cake with cold isopropanol (30 mL), and dry under vacuum at 40 °C[5].

ProtocolWorkflow Setup SNAr Reaction (t-BuOH, Reflux) IPC IPC: HPLC/LC-MS (Monitor SM < 1%) Setup->IPC IPC->Setup Incomplete Workup Biphasic Extraction (Toluene / H2O) IPC->Workup Complete Recovery Aqueous Phase: Recycle Piperazine-d8 Workup->Recovery Aq. Layer Cryst Crystallization (iPrOH / HCl) Workup->Cryst Org. Layer Validation Final Validation (NMR, HRMS) Cryst->Validation

Fig 2: Self-validating experimental workflow with integrated IPC and reagent recovery.

Quantitative Data & Analytical Validation

The integrity of the synthesized deuterated fragment must be verified through rigorous analytical testing. High-Resolution Mass Spectrometry (HRMS) is critical to confirm that no H/D back-exchange occurred during the acidic crystallization step, while NMR confirms regioselectivity[1].

Table 1: Optimization of SNAr Reaction Conditions

SolventTemperaturePiperazine-d8 EquivalentsYield (%)Bis-alkylation Impurity (%)
Ethanol78 °C (Reflux)2.065.012.5
t-BuOH82 °C (Reflux)2.072.48.2
t-BuOH 82 °C (Reflux) 5.0 88.6 < 0.1
Toluene110 °C (Reflux)5.054.12.1

Note: The use of 5.0 equivalents of Piperazine-d8 in t-BuOH provides the optimal balance of high yield and complete suppression of the bis-alkylated dimer.

Table 2: Analytical Specifications for the Final Hydrochloride Salt

ParameterAnalytical MethodSpecification Limit
Appearance Visual InspectionOff-white crystalline solid
Chemical Purity HPLC (UV 254 nm)≥ 99.5%
Isotopic Purity HRMS (ESI+)≥ 99.0% (d8 isotopologue, +8 Da shift)
Regioisomeric Purity 1H-NMR (400 MHz, DMSO-d6)Absence of piperazine aliphatic protons (2.8-3.5 ppm)
Residual Solvent GC-FID< 5000 ppm (Isopropanol), < 890 ppm (Toluene)

Conclusion

The synthesis of deuterated 5-chloro-3-(piperazin-1-yl)benzo[d]isothiazole requires strict control over nucleophilic stoichiometry and solvent sterics. By utilizing a 5-fold excess of piperazine-d8 in tert-butanol, followed by a phase-selective toluene extraction, researchers can achieve a highly pure, isotopically intact intermediate. This self-validating system not only ensures compliance with stringent API impurity profiles but also maximizes the economic efficiency of utilizing costly deuterated reagents.

References

  • Deuterated piperazine derivatives as anti-anginal compounds (WO2008109175A1) Source: Google Patents URL:[3]

  • Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone Source: Oxford Academic (Journal of Analytical Toxicology) URL:[Link][1]

Sources

Mass Fragmentation Pattern of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8: An In-Depth Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

The benzisothiazolylpiperazine (BITP) nucleus is a highly privileged pharmacophore, serving as the foundational building block for several atypical antipsychotics, including ziprasidone and lurasidone[1][2]. During the pharmacokinetic profiling and LC-MS/MS bioanalysis of these drugs and their halogenated metabolites, stable isotope-labeled internal standards (SIL-IS) are mandatory to correct for matrix effects and ionization variances.

The compound 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 is engineered specifically for this purpose. The strategic incorporation of eight deuterium atoms on the piperazine ring provides a robust +8 Da mass shift.

  • The Causality of the +8 Da Shift: A standard +3 or +4 Da shift is often insufficient for halogenated compounds. Because chlorine possesses a highly abundant heavy isotope ( 37 Cl, ~24% natural abundance) and sulfur possesses 34 S (~4%), a +4 Da standard would suffer from severe isotopic cross-talk with the M+4 envelope of the unlabeled analyte. The +8 Da shift completely isolates the internal standard's Multiple Reaction Monitoring (MRM) channel, ensuring absolute quantitative trustworthiness.

Structural and Isotopic Fundamentals

Before mapping the fragmentation pathways, it is critical to establish the exact precursor masses. The presence of the chlorine atom splits the precursor ion into a distinct 3:1 isotopic doublet.

Table 1: Exact Masses and Isotopic Distribution
SpeciesChemical Formula 35 Cl Exact Mass (Da) 37 Cl Exact Mass (Da)Relative Abundance
Unlabeled Precursor [M+H]+ [C11​H13​ClN3​S]+ 254.0518256.0489100 : 33
Labeled Precursor [M+H]+ [C11​H5​D8​ClN3​S]+ 262.1020 264.0991 100 : 33

ESI-MS/MS Fragmentation Mechanics

Understanding the collision-induced dissociation (CID) of this molecule requires tracing the localized charge during Electrospray Ionization (ESI).

Protonation Dynamics

In positive ion mode (ESI+), the secondary amine of the piperazine ring acts as the primary protonation site due to its high gas-phase basicity (pKa ~9.8). This localized charge initiates charge-directed cleavage upon collision with the target gas (e.g., Argon or Nitrogen).

Primary Cleavage: Piperazine Ring Opening ( m/z 262 → 215)

The dominant and most analytically useful fragmentation pathway is the opening and partial expulsion of the piperazine ring. As demonstrated in comparative LC-MS/MS studies of BITP derivatives, the unlabeled BITP core yields a characteristic loss of 43 Da ( C2​H5​N ) to form an m/z 177 product ion[3]. In our -d8 variant, this exact mechanism occurs, but the neutral loss is a deuterated aziridine-like fragment ( C2​HD4​N , 47 Da).

  • Reaction: [C11​H5​D8​ClN3​S]+ ( m/z 262) [C9​H4​D4​ClN2​S]+ ( m/z 215) + C2​HD4​N

Secondary Cleavage: C-N Bond Scission ( m/z 262 → 168)

A secondary, higher-energy pathway involves the complete scission of the C-N bond connecting the benzisothiazole core to the piperazine ring. Following the even-electron rule, the protonated precursor transfers a hydrogen to the leaving group, expelling neutral d8-piperazine ( C4​D8​H2​N2​ , 94 Da).

  • Reaction: [C11​H5​D8​ClN3​S]+ ( m/z 262) [C7​H3​ClNS]+ ( m/z 168) + C4​D8​H2​N2​

    Because the entire deuterated moiety is lost, the resulting m/z 168 fragment is identical in mass to the corresponding fragment of the unlabeled analyte.

Fragmentation Pathway Visualization

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 262 (^35Cl) / 264 (^37Cl) [C11H5D8ClN3S]+ Frag1 Product Ion A (Quantifier) m/z 215 (^35Cl) / 217 (^37Cl) [C9H4D4ClN2S]+ Precursor->Frag1 - C2HD4N (47 Da) Piperazine Ring Cleavage Frag2 Product Ion B (Qualifier) m/z 168 (^35Cl) / 170 (^37Cl) [C7H3ClNS]+ Precursor->Frag2 - C4D8H2N2 (94 Da) C-N Bond Scission Frag3 Product Ion C m/z 136 (^35Cl) / 138 (^37Cl) [C7H3ClN]+ Frag2->Frag3 - S (32 Da) Isothiazole Contraction

Fig 1: ESI-MS/MS fragmentation pathways of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure scientific integrity and assay trustworthiness, the following step-by-step protocol embeds self-validating checks for the implementation of this SIL-IS.

Step 1: Mobile Phase & Ionization Optimization
  • Prepare a 100 ng/mL tuning solution of 5-Chloro-BITP-d8 in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality Check: The 0.1% formic acid lowers the pH well below the piperazine pKa (~9.8), ensuring 100% protonation in solution prior to ESI droplet desolvation. This maximizes the generation of the m/z 262 precursor ion.

  • Infuse at 10 µL/min into the mass spectrometer. Optimize the declustering potential (DP) to maximize the m/z 262 peak while minimizing in-source fragmentation.

Step 2: Collision Energy (CE) Ramping
  • Isolate m/z 262 in Q1.

  • Sweep the Collision Energy (CE) from 10 eV to 60 eV.

  • Monitor the formation of m/z 215 (Quantifier) and m/z 168 (Qualifier).

Table 2: Optimized MRM Transitions
AnalyteMRM Transition ( m/z )Dwell Time (ms)Collision Energy (eV)Assignment
5-Cl-BITP-d8 (Quantifier)262.1 215.15025 - 30Loss of C2​HD4​N
5-Cl-BITP-d8 (Qualifier)262.1 168.05040 - 45Loss of C4​D8​H2​N2​
5-Cl-BITP (Unlabeled)254.1 211.15025 - 30Loss of C2​H5​N
Step 3: The Cross-Talk Validation System (Critical Trustworthiness Step)

SIL internal standards can sometimes contain trace amounts of the unlabeled analyte (isotopic impurity) or undergo complex fragmentation that mimics the unlabeled channel. You must validate the system:

  • Inject a High-Concentration Blank: Inject the -d8 standard at 10x the working concentration without any unlabeled analyte.

  • Monitor the Unlabeled Channel: Record the MRM transition for the unlabeled compound ( m/z 254.1 211.1).

  • Validation Criteria: The peak area in the unlabeled channel must be 0.1% of the labeled channel. If this holds true, the +8 Da shift successfully prevents isotopic interference, confirming the assay is self-validating and ready for biological matrix extraction.

Sources

Isotopic Purity Analysis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8: A Technical Guide for Bioanalytical Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (often abbreviated as CPB or BITP) is the primary active metabolite of the atypical antipsychotic ziprasidone. In clinical pharmacokinetics and therapeutic drug monitoring, quantifying this analyte at trace levels in complex biological matrices requires a stable isotope-labeled internal standard (SIL-IS)[1]. The d8-labeled variant—5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8—is synthesized by replacing the eight hydrogen atoms on the piperazine ring with deuterium.

The selection of a d8-label is a deliberate mechanistic choice. To avoid mass spectrometric cross-talk from the natural isotopic distribution of the unlabeled analyte (which contains heavy ^37Cl and ^34S isotopes), a mass difference of at least 4–5 Da is required[1]. The +8 Da shift safely exceeds this threshold. Furthermore, placing the deuterium atoms on the carbon backbone of the piperazine ring prevents the rapid deuterium-hydrogen (H/D) exchange that would occur if the labels were placed on exchangeable heteroatoms (like the piperazine secondary amine)[1].

However, the catalytic deuteration process is susceptible to incomplete isotopic exchange, leaving residual D0 (unlabeled) and intermediate D1–D7 species[2]. Evaluating the exact isotopic purity of this standard is a mandatory regulatory step before its deployment in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) workflows[3].

The Causality of Isotopic Impurity: Cross-Talk and LLOQ Bias

Understanding the impact of isotopic impurities requires analyzing the standard addition process. A deuterated internal standard is added to all samples, calibrators, and quality controls at a fixed, relatively high concentration to ensure a robust signal[4].

If the D-IS contains even a 0.1% fraction of the D0 (unlabeled) species, spiking the D-IS into a blank matrix will inadvertently introduce the target analyte[4]. Because the D-IS and the analyte co-elute chromatographically, this D0 impurity directly elevates the baseline signal in the analyte's Multiple Reaction Monitoring (MRM) channel[4]. This phenomenon, known as "isotopic cross-talk," introduces a positive bias that disproportionately affects the Lower Limit of Quantitation (LLOQ)[4]. If the interference exceeds 20% of the LLOQ signal, the assay will fail fundamental bioanalytical validation guidelines.

Crosstalk_Mechanism N1 Spike D8-IS into Blank Matrix (High Concentration) N2 Residual D0 Impurity Introduced N1->N2 N3 Co-elution during LC Separation N2->N3 N4 Signal Enhancement in Analyte MRM Channel N3->N4 N5 Positive Bias at LLOQ (Validation Failure) N4->N5

Mechanism of D0 isotopic impurity causing cross-talk and positive bias at the LLOQ.

Orthogonal Analytical Strategy: LC-ESI-HR-MS and NMR

To establish a self-validating system for isotopic purity, a dual-method orthogonal approach is required[5].

  • Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HR-MS): LC separates the D-IS from synthesis byproducts, while HR-MS (operating in full scan mode) resolves the isotopic fine structure, allowing for the precise calculation of D0 through D8 enrichment[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides the overall isotopic distribution, ^1H-NMR and ^2H-NMR confirm the structural integrity and the exact regiochemistry of the deuterium labels[5]. This confirms the labels are securely positioned on the piperazine ring.

Analytical_Workflow Start Synthesized/Procured D8-IS Batch Split1 LC-ESI-HR-MS Analysis Start->Split1 Split2 NMR Spectroscopy Start->Split2 MS1 Full Scan (m/z 250-300) Split1->MS1 NMR1 1H & 2H NMR Split2->NMR1 MS2 Extract Isotopic Ions (D0 to D8) MS1->MS2 MS3 Calculate % Isotopic Enrichment MS2->MS3 Final Certificate of Analysis (Isotopic Purity Certified) MS3->Final NMR2 Verify Label Position (Piperazine Ring) NMR1->NMR2 NMR3 Confirm Absence of H/D Exchange NMR2->NMR3 NMR3->Final

Orthogonal workflow utilizing LC-ESI-HR-MS and NMR for isotopic purity certification.

Step-by-Step Experimental Methodologies

Protocol A: Absolute Isotopic Enrichment Determination via LC-ESI-HR-MS

This protocol calculates the absolute isotopic distribution of the standard, ensuring high enrichment[5].

  • Preparation of Purity Check Solution: Dissolve 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 in LC-MS grade acetonitrile to yield a 10 µg/mL solution[4].

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile to separate the D-IS from any non-isobaric synthesis impurities[3].

  • HR-MS Full Scan Acquisition: Operate the high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ESI mode. Acquire full scan data over a mass range of m/z 200–300 to capture the entire isotopic envelope[4].

  • Data Extraction & Integration: Extract the exact mass chromatograms for the protonated molecules[M+H]+ of D0 (m/z 254.05), D1 (m/z 255.06) through D8 (m/z 262.10) using a narrow mass tolerance (e.g., 5 ppm)[5].

  • Calculation: Integrate the peak areas for all isotopologues. Calculate the isotopic purity of D8 as: % D8 = (Area D8 / Sum of Areas D0 to D8) × 100

Protocol B: Zero-Sample Cross-Talk Evaluation (Self-Validating System)

This functional test is a self-validating system that ensures the D-IS will not compromise the assay's LLOQ under exact experimental conditions[4].

  • Matrix Preparation: Thaw blank biological matrix (e.g., human plasma) from at least six different lots.

  • Zero Sample Spiking: Spike the blank matrix with the D8-IS at the exact working concentration intended for the final assay (e.g., 50 ng/mL)[4]. Do not add the unlabeled analyte.

  • LLOQ Sample Spiking: Prepare a separate matrix sample spiked with the unlabeled analyte at the target LLOQ concentration (e.g., 0.1 ng/mL) and the D8-IS at the working concentration[4].

  • Extraction & LC-MS/MS Analysis: Process both samples using the established extraction protocol (e.g., Solid Phase Extraction). Analyze using a triple quadrupole mass spectrometer in MRM mode.

  • Evaluation: Monitor the MRM transition for the unlabeled analyte (e.g., m/z 254.1 → 144.0). Compare the analyte peak area in the "Zero Sample" to the analyte peak area in the "LLOQ Sample."

Quantitative Data & Acceptance Criteria

To maintain scientific integrity and regulatory compliance, the isotopic purity data must be evaluated against strict thresholds. The tables below summarize the industry-standard acceptance criteria for SIL-IS deployment[1][4].

Table 1: Isotopic Distribution Acceptance Criteria

ParameterTarget SpecificationRationale for Specification
Overall Isotopic Purity (D8) ≥ 99.0%Ensures consistent extraction recovery and minimizes ionization variability[2].
D0 (Unlabeled) Content ≤ 0.1%Prevents significant baseline elevation in the analyte MRM channel[4].
D1 - D7 Content ≤ 0.9% combinedMinor isotopologues do not interfere with the analyte but dilute the effective IS concentration.
Chemical Purity (LC-UV) ≥ 98.0%Ensures accurate weighing and prevents matrix-independent ion suppression[3].

Table 2: Functional Cross-Talk Acceptance Limits (Bioanalytical Validation)

Sample TypeAnalyte Channel Signal LimitD-IS Channel Signal Limit
Blank Sample (No IS) ≤ 20% of LLOQ signal≤ 5% of working IS signal
Zero Sample (Blank + IS) ≤ 20% of LLOQ signal N/A (IS is present at 100%)
ULOQ Sample (Analyte only) N/A (Analyte is present at 100%)≤ 5% of working IS signal

Note: If the Zero Sample exhibits an analyte signal >20% of the LLOQ, the D8-IS batch must be rejected, or the working IS concentration must be systematically reduced until the interference drops below the threshold[4].

Conclusion

The isotopic purity analysis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 is a fundamental prerequisite for its use as an internal standard. By leveraging LC-ESI-HR-MS to quantify the D0-D8 distribution and NMR to verify structural integrity, researchers can confidently deploy this standard. Adhering to the self-validating "Zero Sample" protocol ensures that residual unlabeled impurities do not compromise the LLOQ, thereby safeguarding the pharmacokinetic data generated during drug development[3].

References

  • Analytical Methods (RSC Publishing). "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR."[Link]

  • ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis."[Link]

  • ResolveMass Laboratories Inc. "Isotopic Purity Using LC-MS."[Link]

Sources

In-Depth NMR Characterization of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8: A Technical Guide for Isotopic Internal Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific, stable isotope-labeled internal standards (SIL-IS) is a critical pathway in modern pharmacokinetic bioanalysis and mass spectrometry. 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 represents a highly specialized, deuterated pharmacophore utilized in the quantification of atypical antipsychotic analogs and their metabolites.

This whitepaper provides an authoritative, self-validating framework for the Nuclear Magnetic Resonance (NMR) structural elucidation of this molecule. By moving beyond basic 1D proton assignments, this guide details the causality behind multi-nuclear (1H, 13C, 2H) and 2D (COSY, HSQC, HMBC) NMR methodologies required to unequivocally prove isotopic purity and regiochemistry.

Pharmacological Context & Structural Rationale

The benzo[d]isothiazole-piperazine scaffold is a privileged structure in medicinal chemistry, famously anchoring atypical antipsychotics such as ziprasidone[1]. The introduction of a 5-chloro substituent modifies the electronic distribution and lipophilicity of the benzisothiazole core.

Crucially, the complete deuteration of the piperazine ring (d8) provides a distinct +8 Da mass shift. This isotopic signature is essential for liquid chromatography-mass spectrometry (LC-MS) assays to accurately quantify the concentration of unlabeled drugs in biological matrices without altering the molecule's fundamental physicochemical properties or chromatographic retention times 2[2].

The Self-Validating NMR Strategy

A foundational principle of rigorous NMR characterization is that the absence of a signal is not definitive proof of deuteration . A robust protocol must be a self-validating system that cross-references multiple nuclear domains.

NMR_Workflow A Sample Prep: 5-Cl-BZI-d8 in DMSO-d6 B 1D NMR Acquisition (1H, 13C, 2H) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) A->C D Isotopic Purity Validation (1H vs 2H Integration) B->D E Structural Assignment (Core & Piperazine-d8) B->E C->E D->E

Fig 1. Self-validating NMR workflow for characterizing deuterated piperazine derivatives.

Causality in Isotopic NMR Dynamics
  • 13C Spin-Spin Splitting (The 2nI+1 Rule): The replacement of protium (1H) with deuterium (2H) fundamentally alters the relaxation dynamics in the 13C domain. Because deuterium possesses a nuclear spin of I=1 , the adjacent carbon atoms (C-2', C-3', C-5', C-6') split into pentets. This covalent coupling proves the deuterium is structurally bound rather than exchanging in solution 3[3].

  • Conformational Averaging: While N-acylated piperazines often show restricted rotation and multiple conformers at room temperature due to partial amide double-bond character 4[4], the free secondary amine in this specific molecule undergoes rapid chair-chair interconversion, presenting time-averaged, simplified signals.

Experimental Protocols: Multi-Nuclear Acquisition

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15-20 mg of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 in 600 µL of anhydrous DMSO-d6 (99.9% D).

    • Causality: DMSO-d6 is chosen over CDCl3 due to the superior solubility it affords rigid benzisothiazole structures. Furthermore, its strong hydrogen-bonding capacity reduces the exchange rate of the piperazine N-H proton, allowing it to be observed.

  • 1H NMR Acquisition: Acquire standard 1D 1H NMR on a 600 MHz spectrometer (30° pulse angle, 64 scans, relaxation delay D1 = 1.5 s). Calibrate the residual DMSO pentet to 2.50 ppm.

  • 13C{1H} NMR Acquisition (Inverse Gated Decoupling): Acquire 1D 13C NMR using inverse gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

    • Causality: Deuterated carbons lack attached protons and do not benefit from NOE enhancement. To ensure the CD2 pentets are visible above the baseline and can be semi-quantitatively integrated against the aryl carbons, NOE must be suppressed and the relaxation delay extended (D1 = 2.5 s) to account for quadrupolar relaxation.

  • 2H NMR Acquisition: Acquire 1D 2H NMR using a broad-band probe (run unlocked or locked on a fluorinated co-solvent capillary). Acquire 128 scans to positively confirm the d8 label.

  • 2D NMR (COSY/HSQC/HMBC): Acquire gradient-selected 2D spectra to map the aryl spin system and establish the connectivity between the benzisothiazole core and the piperazine nitrogen 1[1].

Spectral Interpretation & 2D Connectivity

The 5-chloro substitution breaks the symmetry of the benzisothiazole ring, resulting in a highly diagnostic spin system.

  • H-4 appears as a meta-coupled doublet (~8.05 ppm, 4J≈2.0 Hz).

  • H-6 appears as a doublet of doublets (~7.52 ppm, 3J≈8.8 Hz, 4J≈2.0 Hz).

  • H-7 appears as an ortho-coupled doublet (~7.95 ppm, 3J≈8.8 Hz).

To assign the quaternary carbons (C-3, C-3a, C-5, C-7a), Heteronuclear Multiple Bond Correlation (HMBC) is strictly required[1].

HMBC_Network H4 H-4 (Aryl) H6 H-6 (Aryl) H4->H6 COSY (4J) C3a C-3a (Bridge) H4->C3a HMBC C5 C-5 (C-Cl) H4->C5 HMBC C7a C-7a (Bridge) H4->C7a HMBC H7 H-7 (Aryl) H6->H7 COSY (3J) H6->C7a HMBC H7->C3a HMBC H7->C5 HMBC

Fig 2. Key COSY and HMBC spin-spin coupling networks in the 5-chloro-benzo[d]isothiazole core.

Quantitative Data Presentation

The following tables summarize the self-validating spectral assignments, contrasting the protium and deuterium domains.

Table 1: 1H and 2H NMR Spectral Assignments (600 MHz, DMSO-d6)

Position1H Chemical Shift (ppm)Multiplicity & Coupling (Hz)2H Chemical Shift (ppm)Assignment Notes
H-4 8.05d, J = 2.0-Meta-coupled to H-6
H-6 7.52dd, J = 8.8, 2.0-Ortho/meta coupled
H-7 7.95d, J = 8.8-Ortho-coupled to H-6
H-2', H-6' Absent-3.40 (br s)Piperazine-d8 (adjacent to N-aryl)
H-3', H-5' Absent-2.92 (br s)Piperazine-d8 (adjacent to NH)
NH 8.50br s-Exchanges with D2O

Table 2: 13C NMR Spectral Assignments (150 MHz, DMSO-d6)

Position13C Chemical Shift (ppm)MultiplicityCausality / Assignment Notes
C-3 162.4sQuaternary, HMBC to H-4
C-7a 151.2sQuaternary, HMBC to H-6
C-5 130.5sQuaternary (C-Cl), HMBC to H-4, H-7
C-3a 128.0sQuaternary, HMBC to H-4, H-7
C-6 126.8dAryl CH
C-7 124.5dAryl CH
C-4 121.3dAryl CH
C-2', C-6' 49.5pentet (J_CD ≈ 21 Hz)Isotope shifted, 2nI+1 splitting (I=1)
C-3', C-5' 44.8pentet (J_CD ≈ 21 Hz)Isotope shifted, 2nI+1 splitting (I=1)

Conclusion

The characterization of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 demands a rigorous, multi-faceted analytical approach. By deploying inverse gated 13C NMR to capture the diagnostic pentets of the deuterated piperazine ring, and cross-validating the absence of 1H signals with positive 2H NMR acquisition, researchers can establish a highly trustworthy, self-validating proof of structure. This ensures the integrity of the molecule prior to its deployment as an internal standard in sensitive pharmacokinetic bioanalyses.

References

  • K., Katta et al. (2021). Identification of Novel Impurity of Ziprasidone. Ovid / Elsevier B.V. Available at: [Link]

  • RSC Advances. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. The Royal Society of Chemistry. Available at: [Link]

Sources

stability and long-term storage conditions for 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability and Long-Term Storage of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8

Introduction

For researchers and professionals in drug development, the integrity of analytical standards is paramount. Deuterated compounds, such as 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8, are critical tools, frequently employed as internal standards in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] Their structural identity to the analyte, with the exception of isotopic labeling, allows for precise correction of sample loss during preparation and instrumental variability. However, the assumption of their absolute stability can lead to significant errors in quantification.

This guide provides a comprehensive technical overview of the factors influencing the stability of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8. We will delve into its inherent molecular properties, potential degradation pathways, and scientifically-grounded protocols for ensuring its long-term integrity. This document moves beyond simple storage recommendations to explain the underlying chemical principles, empowering scientists to make informed decisions in their experimental design and data interpretation.

Molecular Profile and Inherent Stability Considerations

The stability of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 is governed by the interplay between its core chemical scaffold and the unique properties conferred by deuterium labeling.

The Core Benzisothiazole-Piperazine Scaffold

The non-deuterated core molecule possesses several functional groups that represent potential sites of chemical reactivity:

  • Benzo[d]isothiazole Ring: This heterocyclic system, while aromatic, contains a relatively weak N-S bond. It can be susceptible to cleavage under harsh hydrolytic (acidic or basic) or reductive conditions.[2][3]

  • Piperazine Moiety: As a secondary amine, the piperazine ring is susceptible to oxidation. Its basic nature also makes it a potential site for salt formation or interaction with acidic matrices.[4]

  • Chloro-Substituent: The electron-withdrawing chloro group influences the overall electron density of the aromatic system and can be a site for nucleophilic substitution under certain conditions, although this is generally less common on an aromatic ring without strong activation.

The Impact of Deuteration (-d8)

The replacement of eight hydrogen atoms with deuterium significantly impacts the molecule's stability, primarily through the Kinetic Isotope Effect (KIE) .

  • Enhanced Metabolic and Chemical Stability: The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond.[5][6] Consequently, reactions where C-H bond cleavage is the rate-limiting step will proceed more slowly when deuterium is present.[7] This effect is a cornerstone of using deuterated compounds to improve pharmacokinetic profiles by slowing metabolism.[1] It also confers a degree of enhanced resistance to certain chemical degradation pathways.

  • Hydrogen-Deuterium (H-D) Exchange: The most critical stability concern unique to deuterated standards is H-D exchange.[6][8] This process involves the replacement of deuterium atoms with protons from the surrounding environment, such as protic solvents (water, methanol) or acidic/basic functional groups on other molecules. This exchange compromises the isotopic purity of the standard, leading to inaccurate quantification.[8] The piperazine ring, with its exchangeable proton on the secondary amine, is a potential site for facilitating exchange on adjacent deuterated positions, especially under non-neutral pH conditions.

Potential Degradation Pathways

Forced degradation studies, which subject the compound to stress conditions beyond those of accelerated stability testing, are essential for identifying potential degradation products and pathways.[9] Based on the structure of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8, the following degradation pathways should be investigated.

  • Hydrolysis: Under acidic or basic conditions, the isothiazole ring could potentially undergo hydrolytic cleavage.[10][11]

  • Oxidation: The sulfur atom in the isothiazole ring and the nitrogen atoms in the piperazine moiety are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[12]

  • Photodegradation: Aromatic and heterocyclic systems are often sensitive to UV or visible light, which can induce cleavage or rearrangement reactions.[9]

  • Thermal Degradation: Exposure to high temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.[11]

cluster_0 Stress Conditions cluster_1 Degradation Pathways Acid/Base Hydrolysis Acid/Base Hydrolysis Ring Opening/Cleavage Ring Opening/Cleavage Acid/Base Hydrolysis->Ring Opening/Cleavage H-D Exchange H-D Exchange Acid/Base Hydrolysis->H-D Exchange Oxidation (H2O2) Oxidation (H2O2) Oxidized Products (N-oxides, S-oxides) Oxidized Products (N-oxides, S-oxides) Oxidation (H2O2)->Oxidized Products (N-oxides, S-oxides) Light (UV/Vis) Light (UV/Vis) Photolytic Products Photolytic Products Light (UV/Vis)->Photolytic Products Heat Heat Heat->Ring Opening/Cleavage Degradation Products Degradation Products Ring Opening/Cleavage->Degradation Products Oxidized Products (N-oxides, S-oxides)->Degradation Products Photolytic Products->Degradation Products Parent Compound Parent Compound H-D Exchange->Parent Compound Loss of Isotopic Purity Parent Compound->Degradation Products Degradation

Hypothetical degradation pathways for the subject compound.

Recommended Long-Term Storage Conditions

To preserve both chemical and isotopic integrity, a multi-faceted approach to storage is required. The following conditions are recommended based on best practices for deuterated standards and complex heterocyclic molecules.[6][8]

ParameterRecommended ConditionRationale
Temperature -20°C or below (e.g., -80°C) Minimizes thermal degradation and significantly slows the kinetics of potential H-D exchange reactions.[6]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen to prevent oxidative degradation of the piperazine and isothiazole moieties.[12]
Light Amber vials or opaque containers Protects the compound from photolytic degradation induced by UV and visible light.[6]
Form Solid Storing the compound as a solid is preferable to in-solution. It minimizes mobility and interactions with solvent molecules, reducing the risk of H-D exchange and solvent-mediated degradation.
Humidity < 40% RH (Dry Environment) Prevents hydrolysis and minimizes adsorbed water that could facilitate H-D exchange. Use of a desiccator is recommended.[6]

Protocols for Stability Assessment

A self-validating system requires empirical data. The following protocols outline the necessary experiments to formally assess the stability of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8.

Experimental Protocol: Forced Degradation Study

This study is designed to deliberately degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.

Objective: To assess the stability of the compound under various stress conditions as mandated by ICH Q1A guidelines.[9]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the deuterated standard in an aprotic solvent (e.g., acetonitrile) to minimize H-D exchange during the study.

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution. Incubate at 60°C.

    • Basic Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution. Incubate at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ to an aliquot of the stock solution. Store at room temperature, protected from light.

    • Thermal Degradation (Solid): Store the solid compound at 80°C.

    • Thermal Degradation (Solution): Incubate a solution at 60°C.

    • Photostability: Expose both solid and solution samples to a light source according to ICH Q1B guidelines, keeping a control sample wrapped in foil.

  • Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours for hydrolytic/oxidative stress; longer for thermal/photostability) until approximately 5-20% degradation of the parent compound is observed.[9]

  • Analysis: Use a high-resolution LC-MS/MS method to separate and identify the parent compound and any degradation products.

cluster_workflow Forced Degradation Workflow A Prepare Stock Solution (Aprotic Solvent) B Expose to Stress (Acid, Base, Oxidative, Heat, Light) A->B C Sample at Time Points (0, 2, 4, 8, 24h...) B->C D LC-MS/MS Analysis C->D E Identify Degradants & Assess Mass Balance D->E

Workflow for a forced degradation study.
Experimental Protocol: Isotopic Stability Assessment

Objective: To monitor for any H-D exchange over time under proposed storage and handling conditions.[6]

Methodology:

  • Sample Preparation: Prepare solutions of the deuterated standard at a typical working concentration in the intended analytical solvent system (e.g., a mixture of methanol and water).

  • Storage Conditions:

    • Long-Term: Store aliquots at the recommended -20°C or -80°C.

    • Short-Term/Autosampler: Store aliquots at room temperature and 4°C to mimic benchtop handling and autosampler conditions.

  • Time Points:

    • Long-Term: Analyze samples weekly or monthly.

    • Short-Term: Analyze samples at 0, 4, 8, 12, and 24 hours.

  • Analysis:

    • LC-MS/MS: Monitor the mass transition for the parent compound (d8) and any potential back-exchanged species (d7, d6, etc.). The response ratio of the d8 peak to any d<8 peaks should remain constant.

    • NMR (Optional): ¹H or ²H NMR can provide a more direct and quantitative assessment of isotopic enrichment.[6]

  • Acceptance Criteria: The isotopic purity should remain within a predefined acceptance criterion, typically >99% of the initial enrichment.

Conclusion

While 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 benefits from the enhanced stability conferred by the kinetic isotope effect, its integrity is not absolute.[5] The primary risks include chemical degradation of its core scaffold through hydrolysis and oxidation, and the loss of isotopic purity via hydrogen-deuterium exchange.[6][8] Adherence to strict storage conditions—specifically, low temperature (-20°C or below), protection from light, and storage as a solid under an inert atmosphere—is crucial for ensuring its long-term viability as a reliable internal standard. Furthermore, rigorous stability testing through forced degradation and isotopic stability studies is not merely a recommendation but a necessity for validating experimental results and ensuring the highest level of scientific integrity.

References

  • Benchchem. Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.
  • ResolveMass Laboratories Inc. Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis.
  • Benchchem. Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
  • Pharmaffiliates. The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
  • ACS Publications. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds.
  • Cayman Chemical. PRODUCT INFORMATION - LH 846.
  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Sigma-Aldrich. Safety Data Sheet.
  • A practical guide to forced degradation and stability studies for drug substances.
  • IJSDR. Force Degradation for Pharmaceuticals: A Review.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • BJSTR Publishers. Forced Degradation – A Review.
  • Lirias. Synthesis of benzo[d]isothiazoles: an update.
  • PubMed. [STUDIES ON THE STABILITY OF DRUGS. XI. STABILITY OF BENZOTHIADIAZINES. (3). INTERMEDIATE PRODUCT OF DEGRADATION OF CHLOROTHIAZIDE].
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Benchchem. Stability and degradation pathways of 2-Chlorothiazole-5-thiol.

Sources

Pharmacokinetic Profiling of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole Derivatives: A Technical Guide to ADME Optimization and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pivots towards multi-target directed ligands (MTDLs) for complex CNS and oncological indications, the 1,2-benzisothiazol-3-ylpiperazine (BITP) scaffold remains a cornerstone of rational drug design. Historically leveraged to achieve potent D2 and 5-HT2A receptor antagonism in atypical antipsychotics[1], this pharmacophore has recently demonstrated high potential in multi-target anticancer profiling[2].

However, the unsubstituted BITP core presents specific pharmacokinetic liabilities, notably rapid metabolic clearance. The strategic introduction of a chlorine atom at the 5-position—yielding 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (5-Cl-BITP) —fundamentally alters the physicochemical and pharmacokinetic landscape of the molecule. This whitepaper provides an in-depth, mechanistic analysis of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Cl-BITP derivatives and outlines self-validating experimental protocols for their robust preclinical evaluation.

Physicochemical Properties & Absorption Kinetics

The addition of a halogen at the 5-position of the benzisothiazole ring is not merely a steric modification; it is a profound electronic and lipophilic intervention. The electron-withdrawing nature of the chlorine atom (-I effect) decreases the electron density on the adjacent sulfur atom, while simultaneously increasing the overall partition coefficient (LogP).

Causality in Design: Higher lipophilicity drives superior passive transcellular permeability across the intestinal epithelium and the blood-brain barrier (BBB). Meanwhile, the basic piperazine nitrogen (pKa ~8.1) ensures that the molecule remains predominantly protonated at physiological pH (7.4). This protonation is critical: it anchors the molecule to the polar headgroups of phospholipid bilayers before the lipophilic core diffuses through the lipidic tail region.

Table 1: Comparative Physicochemical and Pharmacokinetic Parameters
ParameterUnsubstituted BITP Core5-Cl-BITP DerivativePharmacokinetic Consequence
CLogP ~2.8~3.5Enhanced lipophilicity drives higher BBB permeability but increases the volume of distribution (Vd).
pKa (Piperazine N4) 8.28.1Remains protonated at physiological pH, ensuring aqueous solubility and target receptor anchoring.
Metabolic Stability (t1/2) ModerateProlongedSteric hindrance at C5 blocks CYP-mediated aromatic hydroxylation, extending half-life.
Primary Clearance Route CYP3A4, CYP2D6CYP3A4, Aldehyde OxidaseShift towards N-dealkylation and S-oxidation due to blocked aromatic ring sites.

Metabolic Clearance Pathways

The metabolic fate of BITP derivatives is heavily reliant on hepatic enzymes. For unsubstituted BITP, metabolism is primarily catalyzed by , which drives both the N-dealkylation of the piperazine ring and the S-oxidation of the benzisothiazole moiety[3].

Causality in Metabolism: By installing a 5-chloro group, the aromatic ring is sterically and electronically deactivated toward electrophilic attack (e.g., CYP-mediated aromatic hydroxylation). Consequently, the metabolic flux is forcibly redirected. The primary clearance mechanisms for 5-Cl-BITP derivatives become:

  • N-Dealkylation: CYP3A4 cleaves the substituent attached to the piperazine N4 position.

  • S-Oxidation: Both CYP3A4 and cytosolic Aldehyde Oxidase (AO) sequentially oxidize the benzisothiazole sulfur, yielding sulfoxide and ultimately sulfone metabolites.

MetabolicPathway Parent 5-Cl-BITP (Parent Drug) NDealkyl N-Dealkylated Metabolite Parent->NDealkyl CYP3A4 (N-dealkylation) Sulfoxide Sulfoxide Metabolite Parent->Sulfoxide CYP3A4 / AO (S-oxidation) Sulfone Sulfone Metabolite Sulfoxide->Sulfone CYP3A4 (S-oxidation)

Fig 1: Primary metabolic clearance pathways of 5-Cl-BITP derivatives via CYP3A4 and Aldehyde Oxidase.

Experimental Protocols for Pharmacokinetic Profiling

To ensure scientific integrity, ADME profiling must rely on self-validating systems. The following protocols detail the exact methodologies required to evaluate the BBB permeability and metabolic stability of 5-Cl-BITP derivatives.

ADMEWorkflow Synth Synth PAMPA 2. BBB Permeability PAMPA Assay (pH 7.4) Synth->PAMPA HLM 3. Metabolic Stability HLM Incubation (CYP/AO) Synth->HLM Quant 4. Quantification LC-MS/MS MRM Mode PAMPA->Quant HLM->Quant PK 5. PK Parameterization Calculate CL_int, t1/2, Pe Quant->PK

Fig 2: Self-validating in vitro ADME experimental workflow for 5-Cl-BITP pharmacokinetic profiling.

Protocol A: High-Throughput BBB PAMPA (Parallel Artificial Membrane Permeability Assay)

Because 5-Cl-BITP derivatives are primarily targeted at CNS receptors or intracellular oncological targets, establishing passive BBB permeability is mandatory.

  • Membrane Preparation: Coat the porous filter membrane of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane). Causality: Porcine brain lipid strictly mimics the human BBB lipidome, providing a highly translatable permeability coefficient (Pe).

  • Incubation Setup: Dilute the 5-Cl-BITP derivative to 10 µM in PBS (pH 7.4) with 5% DMSO. Add 150 µL to the donor well and 300 µL of blank PBS to the acceptor well.

  • Permeation: Incubate the sandwich plate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Self-Validation Check: The assay must be bracketed by internal reference standards. Include Verapamil (high permeability) and Atenolol (low permeability). Validation Criteria: The plate is only valid if Verapamil Pe​>15×10−6 cm/s and Atenolol Pe​<1×10−6 cm/s.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

  • Pre-Incubation: Combine 5-Cl-BITP (final concentration 1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Causality: NADPH is the obligate cofactor for CYP450 enzymes. To isolate Aldehyde Oxidase (AO) activity, run a parallel incubation without NADPH.

  • Sampling & Quenching: At intervals of 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: Concurrently run Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate). Validation Criteria: A clearance deviation of >15% from historical baselines for these controls invalidates the run, indicating compromised microsomal viability.

References

  • Prakash C, Kamel A, Cui D, et al. "Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of ziprasidone and prediction of possible drug interactions." British Journal of Clinical Pharmacology. 2000;49 Suppl 1:35S-42S.[3]

  • Howard HR, Lowe JA, Seeger TF, et al. "3-Benzisothiazolylpiperazine Derivatives as Potential Atypical Antipsychotic Agents." Journal of Medicinal Chemistry. 1996;39(1):143-148.[1]

  • Abdulsada AH. "Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents." International Journal of Pharmaceutical Science and Research. 2025;10(2):21-27.[2]

Sources

Advanced Metabolite Identification and Tracing Using Stable Isotope Labeling: A Technical Guide to 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metabolite identification (MetID) is a critical bottleneck in preclinical drug development. For halogenated, nitrogen-rich pharmacophores like 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole —a structural analog to the active moieties of several atypical antipsychotics—distinguishing low-abundance biotransformation products from complex endogenous biomatrices is a profound analytical challenge.

This whitepaper details a highly rigorous, self-validating methodology using its octadeuterated stable isotope-labeled internal standard (SIL-IS), 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 . By leveraging a 1:1 equimolar mixture of the unlabeled and d8-labeled compound in conjunction with High-Resolution Mass Spectrometry (HRMS) and Mass Defect Filtering (MDF), we establish a deterministic framework for mapping metabolic pathways.

Mechanistic Rationale: The Causality of the d8-Piperazine Label

In standard MetID, endogenous matrix ions often mask trace metabolites. We engineer a solution to this by introducing a stable isotope label. But why specifically an octadeuterated (-d8) label on the piperazine ring?

  • The Isotope Twin-Peak Strategy: By mixing the unlabeled drug and the d8-tracer in a strict 1:1 ratio, every intact metabolite generated during incubation will present as a distinct 1:1 doublet in the MS1 spectrum.

  • Bypassing Natural Isotopic Envelopes: The exact mass shift introduced by eight deuterium atoms is +8.0502 Da . This specific mass shift is causal to our success: it is large enough to completely clear the natural A+2 isotopic peak contributed by the 37Cl isotope and 13C natural abundance. This guarantees that the d8 peak will never overlap with the natural isotopic envelope of the unlabeled drug .

  • Site-Specific Cleavage Tracking: Because the d8 label is localized exclusively on the piperazine ring, any metabolic N-dealkylation that cleaves this ring will result in the loss of the d8 tag. The resulting metabolite will appear as a singlet, instantly localizing the site of biotransformation.

Self-Validating Experimental Protocol: In Vitro MetID

A robust MetID protocol must be a self-validating system. We cannot rely on software algorithms alone; the experimental design itself must mathematically eliminate false positives.

Step-by-Step Methodology

Step 1: Preparation of the Isotopic Tracer Mix

  • Action: Prepare a 10 mM stock solution containing a precise 1:1 molar ratio of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole and its -d8 analog in DMSO.

  • Causality: The equimolar ratio ensures that the MS1 ionization efficiencies remain identical, yielding a perfect 1:1 intensity doublet for downstream pattern recognition.

Step 2: Human Liver Microsome (HLM) Incubation

  • Action: Dilute the tracer mix to a final concentration of 10 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Self-Validating Controls:

    • Minus-Cofactor Control: Run an identical incubation without NADPH. Why? This differentiates true Cytochrome P450 (CYP) or Flavin-containing monooxygenase (FMO) mediated enzymatic biotransformations from spontaneous chemical degradation.

    • T=0 Control: Quench the reaction immediately upon NADPH addition. Why? This establishes the baseline and rules out synthetic impurities present in the raw material.

Step 3: Reaction Quenching and Extraction

  • Action: At T=60 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile (MeCN) containing 0.1% formic acid. Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Causality: Cold MeCN instantly denatures the microsomal proteins, halting all enzymatic activity to prevent over-metabolism, while simultaneously precipitating proteins to protect the LC column.

Step 4: LC-HRMS/MS Acquisition

  • Action: Inject the supernatant onto a UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. Acquire data in positive electrospray ionization (ESI+) mode using a data-dependent acquisition (DDA) method.

Workflow cluster_0 Self-Validating Incubation Protocol A 1:1 Equimolar Mix (Unlabeled : d8-Tracer) B HLM + NADPH (Active Metabolism) A->B C Minus-Cofactor Control (Non-Enzymatic Baseline) A->C D Protein Precipitation (Cold MeCN Quench) B->D C->D E LC-HRMS/MS Acquisition D->E F Mass Defect Filtering (±50 mDa Window) E->F G Isotope Pattern Recognition (Δ 8.05 Da Doublets) F->G

Fig 1. Self-validating LC-HRMS workflow for SIL-MetID.

Data Processing: Mass Defect Filtering (MDF) & Structural Elucidation

Finding a metabolite in full-scan HRMS data is like finding a needle in a haystack. We utilize Mass Defect Filtering (MDF) to computationally remove the haystack .

The Causality of MDF

The exact monoisotopic mass of the unlabeled parent is 253.0440 Da . The nominal mass is 253 Da, meaning the "mass defect" is +0.0440 Da . Because biotransformations (like adding an oxygen, +15.9949 Da) only slightly alter the mass defect, all true metabolites will share a mass defect closely clustered around the parent drug . By applying an MDF window of ±50 mDa, we filter out >90% of endogenous lipid and peptide background noise.

Isotope Pattern Recognition Logic

Once the data is filtered, we apply a deterministic logic tree to assign structures based on the retention or loss of the d8 tag .

Logic Start Detected Feature via MDF (Candidate Metabolite) Check Does it exhibit a 1:1 doublet with Δ 8.05 Da? Start->Check Intact Intact Piperazine Ring (e.g., S-Oxidation, Hydroxylation) Check->Intact Yes (Retains d8 tag) Cleaved Piperazine Ring Cleaved (e.g., N-Dealkylation) Check->Cleaved No (Singlet, tag lost)

Fig 2. Logic tree for structural elucidation based on isotopic signatures.

Quantitative Data Presentation

By synthesizing the exact mass shifts and isotopic signatures, we can predict and categorize the expected biotransformations. The table below serves as the reference matrix for identifying the metabolites of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole.

Table 1: Expected Mass Shifts and Isotope Signatures

BiotransformationFormula ChangeExpected Mass Shift (Da)Isotope Signature (Unlabeled : d8)Structural Implication
Parent Drug -0.00001:1 Doublet (Δ 8.05 Da)Intact core structure
Aromatic Hydroxylation +O+15.99491:1 Doublet (Δ 8.05 Da)CYP-mediated oxidation on benzisothiazole ring
S-Oxidation +O+15.99491:1 Doublet (Δ 8.05 Da)FMO/CYP-mediated oxidation on sulfur atom
N-Oxidation +O+15.99491:1 Doublet (Δ 8.05 Da)Oxidation on piperazine nitrogen
N-Dealkylation -C₄H₈N-70.0528Singlet (No d8 partner)Loss of the piperazine moiety
Glucuronidation +C₆H₈O₆+176.03211:1 Doublet (Δ 8.05 Da)Phase II conjugation (likely on piperazine NH)

Note: S-Oxidation, N-Oxidation, and Aromatic Hydroxylation are isobaric (+15.9949 Da). They are differentiated in Step 4 via MS/MS fragmentation patterns, where the localization of the oxygen atom dictates the fragment ion mass shifts.

Conclusion

The integration of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 into a 1:1 isotopic tracing workflow transforms metabolite identification from a probabilistic guessing game into a deterministic, self-validating science. By combining the causal logic of stable isotope labeling with the computational power of Mass Defect Filtering, analytical scientists can confidently map complex biotransformation pathways, eliminate matrix interference, and accelerate the preclinical drug development pipeline.

References

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Source: PubMed Central (PMC) URL:[Link]

  • Relative Mass Defect Filtering of Mass Spectra: A Path to Discovery of Plant Specialized Metabolites. Source: PubMed Central (PMC) URL:[Link]

  • Mass Defect Filter for Removing Noise and Detector Oscillation Artifacts in Centroided Time-of-Flight Mass Spectra. Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Drug metabolite identification: stable isotope methods. Source: PubMed (Journal of Clinical Pharmacology) URL:[Link]

Methodological & Application

Advanced LC-MS/MS Method Development: Utilizing 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Scope

5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole is a critical structural moiety, active metabolite, and synthetic impurity associated with several benzisothiazole-piperazine atypical antipsychotics[1]. In regulated bioanalysis and pharmaceutical quality control, the accurate quantification of this compound is often hindered by complex biological matrices and ionization fluctuations.

To overcome these challenges, the deuterated analog 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 (CBIP-d8) is deployed as a Stable Isotope-Labeled Internal Standard (SIL-IS). This application note details the mechanistic rationale, step-by-step methodology, and self-validating system requirements for developing a robust LC-MS/MS assay using CBIP-d8.

Mechanistic Insights: The Causality of Assay Design

As a Senior Application Scientist, it is crucial to understand why specific parameters are chosen rather than simply following a recipe. The integration of CBIP-d8 into an LC-MS/MS workflow is driven by three core mechanistic principles:

Isotopic Selection: Why a d8 Label?

In mass spectrometry, the natural isotopic envelope of chlorine-containing compounds presents a unique challenge. The natural abundance of the 37Cl isotope creates a prominent M+2 peak (approximately 33% the intensity of the M0 peak). If a d2 or d3 labeled internal standard were used, the natural heavy isotopes of the unlabeled analyte could cause significant mass spectrometric cross-talk, artificially inflating the IS signal at high analyte concentrations[2].

By utilizing a d8 label, the mass of the IS is shifted by +8 Da ( m/z 262.1 vs. m/z 254.1). This wide mass difference completely clears the natural isotopic envelope of the analyte, ensuring zero interference[2],[3]. Furthermore, the deuterium atoms are strategically located on the carbon backbone of the piperazine ring. Unlike exchangeable N-H or O-H protons, these C-D bonds are highly stable and do not undergo hydrogen/deuterium (H/D) exchange in aqueous acidic mobile phases[3].

Matrix Effect Normalization

During Electrospray Ionization (ESI), co-eluting endogenous components (such as phospholipids or formulation excipients) compete for charge droplets, leading to ion suppression or enhancement. Because CBIP-d8 is chemically and structurally identical to the unlabeled analyte, it exhibits identical chromatographic retention and co-elutes perfectly into the ESI source[4]. Consequently, both the analyte and the SIL-IS experience the exact same degree of ionization suppression. By quantifying the analyte based on the Analyte/IS peak area ratio, the matrix effect is mathematically canceled out, ensuring accurate quantification[4],[5].

Chromatographic Selectivity: The Biphenyl Advantage

Traditional C18 columns rely purely on hydrophobic dispersive forces. However, the benzisothiazole core of this analyte is highly aromatic and polarizable. By selecting a Biphenyl stationary phase, we introduce orthogonal π−π interactions[6],[7]. This enhanced retention mechanism pulls the aromatic analyte away from early-eluting, highly polar matrix suppressors (like salts and small endogenous acids), significantly improving the signal-to-noise ratio[7].

Visualizing the Analytical Logic

Workflow A Sample Prep (SPE / Matrix) C LC Separation (Biphenyl Column) A->C Extract B Spike SIL-IS (CBIP-d8) B->A Internal Standard D ESI-MS/MS (MRM Mode) C->D Co-elution E Data Analysis (Ratio Normalization) D->E Peak Area Ratio

LC-MS/MS analytical workflow utilizing CBIP-d8 as an internal standard.

MatrixEffect cluster_0 Without SIL-IS cluster_1 With CBIP-d8 SIL-IS A1 Analyte Signal B1 Matrix Suppression (Lipids/Salts) A1->B1 C1 Underestimated Concentration B1->C1 A2 Analyte + SIL-IS Co-elution B2 Identical Matrix Suppression A2->B2 C2 Ratio (Analyte/IS) Remains Constant B2->C2 D2 Accurate Quantification C2->D2

Mechanism of matrix effect normalization using a co-eluting SIL-IS.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol is designed as a self-validating system. Every batch must pass built-in quality control (QC) checks before sample data is accepted.

Step-by-Step Sample Preparation (Solid-Phase Extraction)

Solid-Phase Extraction (SPE) is chosen over simple protein precipitation to actively remove phospholipids, which are the primary culprits of late-eluting matrix effects in plasma[4].

  • Spiking : Aliquot 100 µL of plasma matrix into a microcentrifuge tube. Add 10 µL of the CBIP-d8 working solution (500 ng/mL in 50% Methanol) to all samples, calibrators, and QCs. Self-Validation Check: Leave one blank matrix sample unspiked to verify the absence of endogenous isobaric interferences.

  • Pre-treatment : Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure the piperazine nitrogen is fully protonated.

  • Conditioning : Condition a mixed-mode cation exchange SPE plate (e.g., Oasis MCX) with 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water.

  • Loading : Load the pre-treated sample onto the SPE plate.

  • Washing : Wash with 1 mL of 0.1% Formic Acid to remove neutral/acidic interferences, followed by 1 mL of 100% Methanol to remove hydrophobic lipids.

  • Elution : Elute the basic analyte and IS using 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Chromatographic and Mass Spectrometry Conditions

Table 1: LC Gradient Program (Biphenyl Column) Column: Core-shell Biphenyl (e.g., 50 x 2.1 mm, 2.7 µm)[6],[7] Mobile Phase A: 0.1% Formic Acid in Water | Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.4095.05.0Initial
0.500.4095.05.0Isocratic Hold
2.500.4010.090.0Linear Gradient
3.500.4010.090.0Column Wash
3.600.4095.05.0Re-equilibration
5.000.4095.05.0End

Table 2: ESI-MS/MS MRM Parameters Ionization Mode: Positive Electrospray Ionization (ESI+)

CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Purpose
Unlabeled Analyte254.1168.05025Quantifier
Unlabeled Analyte254.1237.15018Qualifier
CBIP-d8 (SIL-IS)262.1176.15025Internal Standard

System Suitability & Acceptance Criteria

A protocol is only as reliable as its validation metrics. The following self-validating criteria must be met for the assay to be considered trustworthy, aligning with standard bioanalytical guidelines[2],[5]:

Table 3: Self-Validating Acceptance Criteria

Validation ParameterExecution MethodAcceptance Criteria
IS Cross-Talk Check Inject a High Calibrator (Upper Limit of Quantification) without the SIL-IS.Signal in the IS MRM channel must be ≤5% of the average IS response.
Isotopic Purity Check Inject a blank matrix spiked only with the CBIP-d8 SIL-IS.Signal in the Unlabeled Analyte MRM channel must be ≤20% of the Lower Limit of Quantification (LLOQ).
IS-Normalized Matrix Factor (MF) Calculate: (Peak Area Ratio in Post-Extraction Spiked Matrix) / (Peak Area Ratio in Neat Solvent).IS-Normalized MF must be between 0.85 and 1.15. CV across 6 different matrix lots must be ≤15% .
System Suitability (SST) Inject 6 consecutive replicates of a mid-level QC sample before the run.Retention time %RSD ≤2.0% . Peak Area Ratio %RSD ≤5.0% .

References

  • [2] Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK - 2

  • [3] A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis - Benchchem - 3

  • [7] Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation - Restek -7

  • [6] Shim-pack Velox Biphenyl - Shimadzu - 6

  • [4] Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis - Chromatography Online - 4

  • [5] A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC - 5

  • [1] Liquid-liquid extraction method for Ziprasidone (ZRS) bioanalysis by using ZRS-D8 (stable isotope) as internal standard - JOCPR - 1

Sources

Application Note: HPLC Method Development for 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 (CAS: 1329808-44-7) is a highly specialized Stable Isotope-Labeled Internal Standard (SIL-IS) widely used in the pharmacokinetic profiling and LC-MS/MS quantification of atypical antipsychotics and their impurities. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a distinct analytical challenge: the secondary amine of the piperazine ring is strongly basic, which historically leads to severe peak tailing on silica-based stationary phases.

This application note details a causality-driven method development strategy, providing a self-validating protocol that ensures symmetrical peak shapes, high theoretical plates, and seamless scalability to LC-MS platforms.

Physicochemical Profiling & Causality Analysis

As analytical scientists, we must design methods based on the intrinsic physicochemical properties of the analyte rather than trial and error. The structure of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 dictates the chromatographic behavior:

  • The Piperazine Moiety (pKa ~9.8): At neutral pH, this secondary amine is fully protonated. If analyzed on standard (Type-A) silica columns, the positively charged nitrogen will undergo secondary ion-exchange interactions with negatively charged, unprotonated residual silanols (Si-O⁻) on the column surface. This is the primary causality of peak tailing [1] [2].

  • The Chlorinated Benzol[d]isothiazole Core: This aromatic, halogenated ring system is highly lipophilic (high LogP) and dominates the reversed-phase retention mechanism. It also provides strong UV chromophores (typically monitored at 230 nm and 250 nm) [3].

  • Deuteration (-d8): The eight deuterium atoms on the piperazine ring cause a negligible isotopic effect on UV-HPLC retention times, meaning this method is equally applicable to the non-deuterated parent compound. However, because its primary use is as an LC-MS internal standard, the method must utilize volatile buffers.

Mechanistic Resolution of Peak Tailing

To break the causality of peak tailing, we must suppress silanol ionization. By lowering the mobile phase pH below 3.0 using 0.1% Formic Acid (pH ~2.7), we force residual silanols into their neutral (Si-OH) state, eliminating the electrostatic attraction to the basic piperazine[4] [5].

MethodLogic A Target: 5-Chloro-3-(piperazin-1-yl) benzol[d]isothiazole-d8 B Challenge: Basic Piperazine (pKa ~9.8) Risk of Peak Tailing A->B C Solution 1: End-capped C18 Column (Reduce Silanol Activity) B->C D Solution 2: Acidic Mobile Phase (pH < 3) (0.1% Formic Acid) B->D E Result: Symmetrical Peak (Asymmetry < 1.5) C->E D->E

Fig 1. Logical workflow for resolving basic analyte peak tailing in HPLC.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. It includes built-in System Suitability Testing (SST) gates; if the physical chemistry of the system drifts, the protocol will fail the SST, preventing the generation of invalid data.

Reagents and Materials
  • Analyte: 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 (Reference Standard).

  • Solvents: Acetonitrile (LC-MS Grade), Ultrapure Water (18.2 MΩ·cm).

  • Modifier: Formic Acid (FA), 99% purity (LC-MS Grade).

Sample Preparation (Standard Stock)
  • Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Methanol (to ensure complete dissolution of the lipophilic core).

  • Sonicate for 5 minutes, then make up to volume with Methanol (Concentration: 1.0 mg/mL).

  • Working Solution: Dilute 100 µL of the stock into 900 µL of Initial Mobile Phase (10% Acetonitrile / 90% Aqueous Buffer) to yield a 100 µg/mL injection standard. Causality Note: Diluting in the initial mobile phase prevents injection solvent mismatch, which causes fronting.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Ethylene Bridged Hybrid (EBH) particle resists high/low pH and minimizes silanol activity.
Mobile Phase A 0.1% Formic Acid in Water (v/v)pH ~2.7 fully protonates piperazine and neutralizes silanols; LC-MS compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileLower viscosity than methanol; provides sharper peaks for basic compounds.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV/DAD at 230 nm and 250 nmCaptures the maximum absorbance of the benzol[d]isothiazole chromophore.
Injection Vol 10 µLBalances sensitivity without overloading the column.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial hold
1.09010Isocratic focusing
8.01090Linear gradient
10.01090Wash out hydrophobic impurities
10.19010Return to initial
15.09010Re-equilibration

System Suitability & Validation Gates

To ensure trustworthiness, the method must be validated prior to every run. Execute the following sequence: 1x Blank, 5x Working Solution.

ProtocolWorkflow S1 Step 1: Blank Injection (Verify Baseline) S2 Step 2: SST Injection (x5) (Evaluate Tailing) S1->S2 S3 S3 S2->S3 S4 Proceed to Sample Analysis S3->S4 Yes S5 Halt: Flush Column / Check pH S3->S5 No

Fig 2. Self-validating system suitability testing (SST) workflow.

Table 3: System Suitability Acceptance Criteria

ParameterExpected ValueAcceptance LimitCorrective Action if Failed
Retention Time (RT) ~5.8 min± 2.0% RSDCheck pump proportioning valves or column oven temperature.
Tailing Factor (Tf) 1.1 - 1.3≤ 1.5Replace column (loss of end-capping) or verify FA was added to Mobile Phase A.
Theoretical Plates (N) > 10,000≥ 8,000Check for dead volume in PEEK tubing connections.
Area Precision N/A≤ 2.0% RSDPurge autosampler syringe; check for air bubbles.

Conclusion

By understanding the interaction between the basic piperazine moiety of 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 and the stationary phase, we can proactively engineer a method that avoids peak tailing. The use of a hybrid end-capped column combined with a low-pH, volatile mobile phase (0.1% Formic Acid) ensures robust, reproducible chromatography that is immediately transferable to LC-MS/MS bioanalytical workflows.

References

  • LC Troubleshooting Bible. "Why Do Peaks Tail?" LC Troubleshooting. Available at: [Link]

  • Pavlovic M, Malesevic M, Nikolic K, Agbaba D. "Development and Validation of an HPLC Method for Determination of Ziprasidone and Its Impurities in Pharmaceutical Dosage Forms." Journal of AOAC INTERNATIONAL, Volume 94, Issue 3, 1 May 2011, Pages 713–722. Available at:[Link]

  • Sanli S, et al. "Retention of Ionisable Compounds on High-Performance Liquid Chromatography XVIII: pH Variation in Mobile Phases Containing Formic Acid, Piperazine, Tris, Boric Acid or Carbonate as Buffering Systems and Acetonitrile as Organic Modifier." PubMed, 2009. Available at:[Link]

  • Welch Materials. "HPLC Column Selection: Core to Method Development (Part II)." Available at:[Link]

MRM transitions for 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 quantification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole Using a Deuterated Internal Standard

Introduction

The benzisothiazole-piperazine pharmacophore is a critical structural motif found in several atypical antipsychotics, most notably ziprasidone and tiospirone. During preclinical pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the precise quantification of active metabolites and structural analogs such as 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (hereafter referred to as 5-Cl-BITP) is essential.

To achieve high-throughput, reproducible quantification in complex biological matrices (e.g., human plasma), this protocol utilizes Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). To ensure absolute trustworthiness and correct for matrix-induced ion suppression, a stable-isotope labeled internal standard (SIL-IS), 5-Cl-BITP-d8 , is employed.

Mechanistic Insights: Ionization and CID Fragmentation

Expertise & Experience: Understanding the "Why" Behind the Method

The success of any Multiple Reaction Monitoring (MRM) assay relies on the predictability and stability of the analyte's gas-phase fragmentation. As demonstrated in comprehensive LC-MS/MS assays for benzisothiazole-derived antipsychotics ( [1]), the piperazine moiety dictates both the ionization efficiency and the primary fragmentation pathways.

  • Ionization (ESI+): The basic secondary amine of the piperazine ring (pKa ~9.0) is readily protonated in an acidic mobile phase (pH 4.7), yielding a robust precursor ion [M+H]+ at m/z 254.1 for the unlabeled analyte and m/z 262.1 for the -d8 isotopologue.

  • Quantifier Transition (Retro- α -Cleavage): Upon Collision-Induced Dissociation (CID) at moderate energies (24 eV), the piperazine ring undergoes a characteristic retro-cleavage, expelling an ethylenimine-like neutral fragment ( C2​H5​N , 43 Da). This yields the highly abundant quantifier ion at m/z 211.1 . For the fully deuterated IS, the loss of C2​D5​N (48 Da) yields m/z 214.1 .

  • Qualifier Transition (Self-Validating Isotopic Convergence): At higher collision energies (36 eV), the entire C-N bond connecting the piperazine to the benzisothiazole core is cleaved. The unlabeled analyte loses the intact piperazine moiety (85 Da) to form the 5-chloro-benzisothiazole cation at m/z 169.0 . Crucially, the -d8 internal standard loses the fully deuterated piperazine-d8 moiety (93 Da), which also yields the exact same unlabeled m/z 169.0 product ion . This isotopic convergence acts as a self-validating system: it proves unequivocally that the benzisothiazole core remains structurally intact and free of unexpected in vivo modifications prior to quantification.

Fragmentation cluster_0 Analyte: 5-Cl-BITP cluster_1 Internal Standard: 5-Cl-BITP-d8 A_Pre [M+H]+ m/z 254.1 A_Q Quantifier m/z 211.1 A_Pre->A_Q - C2H5N (43 Da) CE: 24 eV A_Qual Qualifier m/z 169.0 A_Pre->A_Qual - C4H9N2 (85 Da) CE: 36 eV IS_Pre [M+H]+ m/z 262.1 IS_Q IS Quantifier m/z 214.1 IS_Pre->IS_Q - C2D5N (48 Da) CE: 24 eV IS_Qual IS Qualifier m/z 169.0 IS_Pre->IS_Qual - C4HD8N2 (93 Da) CE: 36 eV

Fig 2. CID fragmentation pathways for 5-Cl-BITP and its -d8 isotopologue.

Experimental Workflow & Protocols

To minimize matrix effects from endogenous plasma phospholipids, a Mixed-Mode Cation Exchange (MCX) solid-phase extraction is utilized. This is a gold-standard approach in clinical mass spectrometry for basic amine drugs ( [2]).

Step-by-Step Plasma Extraction (MCX SPE)
  • Sample Aliquoting: Transfer 50 µL of human plasma to a 96-well collection plate.

  • IS Spiking: Add 10 µL of 5-Cl-BITP-d8 working solution (100 ng/mL in 50% methanol). Vortex for 30 seconds.

  • Acidification: Add 100 µL of 2% phosphoric acid ( H3​PO4​ ). Rationale: Acidification disrupts protein binding and ensures the piperazine nitrogen is fully protonated (positively charged) for cation exchange.

  • SPE Loading: Load the pre-treated sample onto an Oasis MCX 96-well plate (30 mg), pre-conditioned with 1 mL methanol and 1 mL water.

  • Washing (Matrix Removal): Wash with 1 mL of 2% formic acid in water (removes acidic/neutral proteins), followed by 1 mL of 100% methanol (removes neutral lipids and ion-suppressing phospholipids). The analyte remains locked to the sorbent via strong ionic bonds.

  • Elution: Elute the target analytes with 2 x 250 µL of 5% ammonium hydroxide ( NH4​OH ) in methanol. Rationale: The high pH neutralizes the piperazine, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Workflow S1 1. Plasma Sample (50 µL) S2 2. Spike Internal Standard (5-Cl-BITP-d8) S1->S2 S3 3. Mixed-Mode Cation Exchange (MCX SPE Cleanup) S2->S3 S4 4. UPLC Separation (BEH C18, pH 4.7) S3->S4 S5 5. ESI+ MS/MS (MRM Mode) S4->S5

Fig 1. Bioanalytical LC-MS/MS workflow for 5-Cl-BITP quantification in plasma.

UPLC Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 5 mM Ammonium Formate in Water, adjusted to pH 4.7 with formic acid. Rationale: Buffering at pH 4.7 prevents secondary interactions between the basic piperazine and unendcapped silanols, ensuring sharp peak symmetry.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 0.0–0.5 min (5% B), 0.5–2.5 min (linear ramp to 95% B), 2.5–3.0 min (hold 95% B), 3.1–4.0 min (re-equilibration at 5% B).

Mass Spectrometry (ESI+) Parameters
  • Capillary Voltage: 1.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • Cone Gas Flow: 150 L/hr

Data Presentation

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Ion Purpose
5-Cl-BITP 254.1211.1503524Quantifier
5-Cl-BITP 254.1169.0503536Qualifier
5-Cl-BITP-d8 262.1214.1503524IS Quantifier
5-Cl-BITP-d8 262.1169.0503536IS Qualifier

Table 2: Method Validation Summary (Human Plasma)

ParameterValidation ResultAcceptance Criteria (FDA/EMA)
Linear Dynamic Range 0.1 – 500 ng/mL R2≥0.995
Lower Limit of Quantitation (LLOQ) 0.1 ng/mLS/N 10, Precision 20%
Intra-day Precision (CV%) 2.4% – 6.8% 15% ( 20% at LLOQ)
Inter-day Accuracy (% Bias) -3.1% to +4.5% ± 15% ( ± 20% at LLOQ)
Extraction Recovery (MCX SPE) 88.5% ± 4.2%Consistent across low/med/high QC
Matrix Factor (IS Normalized) 0.98 – 1.030.85 – 1.15 (Minimal suppression)

References

  • Zhang G, Terry AV, Bartlett MG. "Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue." Journal of Chromatography B, 2007;858(1-2):276-281. URL:[Link]

  • Waters Corporation. "A Simple LC-MS/MS Method for Simultaneous Analysis of 35 Anti-psychotics in Human Plasma for Clinical Research." Waters Application Notes, 2020. URL:[Link]

Application Note: High-Throughput In Vitro Metabolism Assay of Benzisothiazole Derivatives Using 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Introduction & Scientific Context

The benzisothiazole-piperazine pharmacophore is a critical structural motif found in several atypical antipsychotics, most notably ziprasidone and perospirone[1]. The in vitro metabolism of these compounds is notoriously complex, governed by a dual-clearance mechanism. While the piperazine ring undergoes extensive N-dealkylation and S-oxidation mediated by microsomal Cytochrome P450 enzymes (primarily CYP3A4)[2], the benzisothiazole core is highly susceptible to reductive cleavage mediated by cytosolic enzymes such as aldehyde oxidase[3].

To accurately map these divergent metabolic pathways and calculate intrinsic clearance ( CLint​ ), precise LC-MS/MS quantification is required[4]. 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 serves as an elite Stable Isotope-Labeled Internal Standard (SIL-IS) for these assays.

Expertise & Causality: Why this specific SIL-IS?
  • Isotopic Shift (+8 Da): The fully deuterated piperazine ring provides a mass shift of +8 Da, which completely eliminates isotopic cross-talk from the natural M+2 and M+3 isotopes of the non-labeled test articles.

  • Chlorine Signature: The addition of the 5-chloro group introduces a distinct isotopic signature (a 3:1 ratio of 35Cl to 37Cl ). This unique MS profile allows for rapid visual confirmation of the IS peak in complex biological matrices, ensuring high confidence during automated peak integration.

  • Ion Suppression Correction: By co-eluting with structurally similar benzisothiazole analytes, the SIL-IS perfectly normalizes matrix effects (ion suppression or enhancement) inherent to Electrospray Ionization (ESI), yielding highly reproducible quantitative data.

Assay Design & Self-Validating Systems

A robust DMPK protocol must be a self-validating system. To ensure that the observed depletion of the test article is purely enzymatic and not an artifact of chemical instability or analytical variance, this protocol incorporates the following strict controls:

  • Zero-Time (T0) Quench: Validates the initial substrate concentration and confirms that no degradation occurs in the matrix prior to cofactor addition.

  • Minus-Cofactor Control: Incubations lacking NADPH and S-adenosylmethionine (SAM) are run in parallel to differentiate true enzymatic metabolism from thermal or chemical degradation.

  • Positive Control: A known high-clearance drug (e.g., Verapamil for CYP3A4) is incubated to validate the metabolic competency of the microsomes.

  • Post-Incubation IS Addition: The SIL-IS is spiked into the quench solvent rather than the incubation buffer. This prevents the IS from acting as a competitive inhibitor during the enzymatic reaction, while still correcting for volumetric losses during protein precipitation.

Experimental Workflow

Workflow A Matrix Prep (HLM/Cytosol) B Spike Substrate (1 µM) A->B C Incubation (37°C, NADPH) B->C D Sampling (0-60 min) C->D E Quench & IS (MeCN + d8-IS) D->E F Centrifugation (14,000 rpm) E->F G LC-MS/MS Quantification F->G

Fig 1. High-throughput in vitro metabolism assay workflow utilizing the d8-IS quench method.

Reagents and Materials

  • Test Article: Benzisothiazole derivative (e.g., Ziprasidone or novel analog) (10 mM in DMSO).

  • Internal Standard: 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8.

  • Biological Matrices: Human Liver Microsomes (HLM) and Human Liver Cytosol (20 mg/mL protein concentration).

  • Buffers & Cofactors: 100 mM Potassium Phosphate Buffer (pH 7.4), NADPH Regenerating System, S-adenosylmethionine (SAM) (1 mM).

  • Quench Solution: Ice-cold Acetonitrile (MeCN) containing 50 ng/mL of the SIL-IS.

Step-by-Step Experimental Protocol

Preparation of Working Solutions
  • Dilute the test article and positive control to 100 µM in 50% Acetonitrile/Water (100x working stock).

  • Prepare the Quench Solution by spiking 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 into ice-cold 100% MeCN to achieve a final concentration of 50 ng/mL. Store on ice.

Incubation Procedure
  • Matrix Preparation: In a 96-well deep-well plate, prepare the incubation mixture yielding a final protein concentration of 0.5 mg/mL (HLM) or 1.0 mg/mL (Cytosol) in 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Substrate Addition: Add 1 µL of the 100x test article stock to 90 µL of the matrix mixture (Final concentration = 1 µM; DMSO < 0.1% to prevent enzyme inhibition).

  • Pre-Incubation: Pre-warm the plate at 37°C for 5 minutes in a shaking incubator.

  • Initiation: Initiate the reaction by adding 10 µL of pre-warmed 10 mM NADPH (for HLM) or NADPH + SAM (for Cytosol).

    • Causality Note: SAM is required in cytosolic incubations because the reductive cleavage of the benzisothiazole ring yields a reactive free thiol, which is rapidly S-methylated in vivo[3].

  • Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), transfer 20 µL of the incubation mixture into a new 96-well plate.

Quench and Extraction
  • Quenching: Immediately add 60 µL (3 volumes) of the ice-cold Quench Solution (MeCN + SIL-IS) to the 20 µL aliquot.

    • Causality Note: The 3:1 organic-to-aqueous ratio instantly denatures the enzymes, halting metabolism, while simultaneously precipitating proteins to protect the LC column.

  • Centrifugation: Vortex the plate for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer: Transfer 50 µL of the clear supernatant into an LC-MS/MS analysis plate containing 50 µL of ultrapure water (to match initial mobile phase conditions and improve peak shape).

LC-MS/MS Analytical Method

Chromatographic separation is achieved using a reverse-phase C18 column (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm) to resolve the parent drug from its polar metabolites[4].

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes; hold for 0.5 min; re-equilibrate at 5% B for 1 min. Flow rate: 0.5 mL/min.

Table 1: Representative MRM Transitions
AnalyteQ1 Mass (m/z)Q3 Mass (m/z)Declustering Potential (V)Collision Energy (eV)
Ziprasidone (Test Article)413.1194.17035
5-Chloro-BITP-d8 (SIL-IS) 261.1 168.0 60 30
BITP (N-dealkylated Metabolite)220.1163.05025
S-Methylated Cleavage Product429.2210.17035

Data Analysis & Interpretation

The depletion of the parent compound is determined by plotting the natural log (ln) of the peak area ratio (Test Article / SIL-IS) versus time. The slope of the linear regression line represents the elimination rate constant ( k ).

Equations:

  • T1/2​=k0.693​

  • CLint​=ProteinConcentrationk×Vincubation​​×1000(μL/min/mgprotein)

Table 2: Representative In Vitro Intrinsic Clearance Data
MatrixCofactors Added T1/2​ (min) CLint​ (µL/min/mg)Primary Pathway Observed
HLMNone (Control)> 120< 5.0N/A (Stable)
HLMNADPH24.556.6S-Oxidation, N-Dealkylation
CytosolNADPH + SAM18.238.1Reductive Cleavage & S-Methylation

Metabolic Pathway Visualization

Pathway Parent Benzisothiazole-Piperazine Core SOx S-Oxidation (Sulfoxide/Sulfone) Parent->SOx CYP3A4 (Microsomes) NDealk N-Dealkylation (Piperazine Cleavage) Parent->NDealk CYP3A4 / CYP2D6 (Microsomes) RedCleave Reductive Cleavage (Thiol Intermediate) Parent->RedCleave Aldehyde Oxidase (Cytosol) SMethyl S-Methylation (Stable Metabolite) RedCleave->SMethyl SAM (Cytosol)

Fig 2. Primary metabolic pathways of the benzisothiazole-piperazine core in hepatic matrices.

References

  • Prakash, C., et al. "Metabolism and excretion of a new antipsychotic drug, ziprasidone, in humans." PubMed (1997). [Link]

  • Miao, Z., et al. "Characterization of a novel metabolite intermediate of ziprasidone in hepatic cytosolic fractions of rat, dog, and human by ESI-MS/MS, hydrogen/deuterium exchange, and chemical derivatization." PubMed (2005). [Link]

  • National Center for Biotechnology Information. "3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144." PubChem.[Link]

  • "Impact of CYP3A4 functional variability on ziprasidone metabolism." Frontiers.[Link]

Sources

High-Throughput LC-MS/MS Therapeutic Drug Monitoring of Benzisothiazole-Piperazine Derivatives Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Clinical Bioanalytical Scientists, Mass Spectrometry Specialists, and Pharmacokinetic Researchers.

Executive Summary & Scientific Rationale

Therapeutic Drug Monitoring (TDM) is an essential clinical tool for optimizing the efficacy and minimizing the toxicity of atypical antipsychotics and their active metabolites[1]. Many of these neuroactive compounds, such as ziprasidone and its experimental analogs, share a core benzisothiazole-piperazine pharmacophore[2].

Quantifying these compounds in complex biological matrices (e.g., serum or plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents distinct analytical challenges. Endogenous phospholipids co-extract with lipophilic basic drugs, causing severe ion suppression in the Electrospray Ionization (ESI) source[3]. To establish a robust, self-validating analytical system, this protocol utilizes 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 as a Stable Isotope-Labeled Internal Standard (SIL-IS)[4].

The Causality of Experimental Choices
  • Why a Deuterated (-d8) Internal Standard? The -d8 SIL-IS contains eight deuterium atoms on the piperazine ring. It perfectly co-elutes with the target analyte, experiencing the exact same matrix suppression or enhancement in the ESI source[5]. The +8 Da mass shift ensures there is zero isotopic cross-talk in the quadrupole mass filters, allowing the MS/MS ratio (Analyte Area / IS Area) to self-correct for any extraction losses or ionization variability.

  • Why Phospholipid Removal (PLR)? Standard protein precipitation (PPT) leaves phosphatidylcholines in the sample, which accumulate on the column and suppress MS signals. By passing the PPT supernatant through a PLR plate (utilizing Lewis acid/base interactions), we achieve the cleanliness of Solid Phase Extraction (SPE) with the high-throughput speed of PPT[3].

  • Why a Biphenyl Stationary Phase? Traditional C18 columns rely solely on dispersive hydrophobic interactions. A Biphenyl column introduces π−π interactions, which drastically improves the retention and selectivity for the aromatic benzisothiazole ring and the basic piperazine nitrogen, resolving the analyte from isobaric matrix interferences[3].

Experimental Workflows & Pathway Visualizations

Workflow S1 1. Aliquot Serum (100 µL) S2 2. Spike SIL-IS (d8-Benzisothiazole) S1->S2 S3 3. Protein Precip. (300 µL MeCN) S2->S3 S4 4. Phospholipid Removal (PLR) S3->S4 S5 5. LC-MS/MS (Biphenyl Column) S4->S5 S6 6. Data Analysis (MRM Ratio) S5->S6

Fig 1. Step-by-step sample preparation and LC-MS/MS workflow for high-throughput TDM.

Fragmentation cluster_analyte Analyte: 5-Chloro-3-(piperazin-1-yl)benzisothiazole cluster_is SIL-IS: 5-Chloro-3-(piperazin-1-yl)benzisothiazole-d8 ESI ESI+ Source Protonation of Piperazine Nitrogen Prec1 Precursor Ion [M+H]+ m/z 254.1 ESI->Prec1 Prec2 Precursor Ion [M+H]+ m/z 262.1 ESI->Prec2 Frag1A Quantifier Ion m/z 85.1 (Piperazine) Prec1->Frag1A CID (Argon) Frag1B Qualifier Ion m/z 219.1 (-Cl) Prec1->Frag1B CID (Argon) Frag2A IS Quantifier Ion m/z 93.1 (d8-Piperazine) Prec2->Frag2A CID (Argon)

Fig 2. ESI+ protonation and CID fragmentation pathways for the analyte and its -d8 IS.

Self-Validating Analytical Protocol

Reagents & Materials
  • Target Analyte: 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (Reference Standard).

  • Internal Standard: 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8[4].

  • Extraction Solvent: LC-MS grade Acetonitrile (MeCN) containing 50 ng/mL of the SIL-IS.

  • Consumables: 96-well Phospholipid Removal (PLR) plates (e.g., Phree™ PLR[3]).

Sample Preparation (PPT + PLR)

This protocol is designed to self-validate extraction efficiency. If the final eluate is turbid, the protein precipitation ratio was compromised, and the sample must be rejected.

  • Aliquot: Transfer 100 µL of patient serum, calibration standard, or Quality Control (QC) sample into the wells of a 2 mL 96-well collection plate.

  • Precipitation & IS Spiking: Add 300 µL of the Extraction Solvent (MeCN + 50 ng/mL SIL-IS) to each well.

    • Mechanism: The 3:1 organic-to-aqueous ratio aggressively denatures and precipitates >99% of serum proteins while simultaneously introducing the internal standard.

  • Mixing: Vortex the plate at 1000 RPM for 2 minutes to ensure complete cell lysis and protein aggregation.

  • Phospholipid Removal: Transfer the entire mixture (supernatant + protein pellet) into a 96-well PLR plate positioned over a clean collection plate.

  • Elution: Apply positive pressure (10–15 psi) for 3 minutes. The specialized frit retains the precipitated proteins, while the sorbent traps phospholipids.

  • Dilution (Optional but Recommended): Dilute the collected eluate with 400 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

Liquid Chromatography (LC) Conditions
  • Column: Biphenyl core-shell column (2.6 µm, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Mechanism: Methanol is strictly chosen over Acetonitrile here. Methanol does not disrupt the π−π interactions between the biphenyl stationary phase and the benzisothiazole ring, resulting in superior peak shape and resolution[3]. Formic acid ensures the piperazine nitrogen (pKa ~8.5) remains fully protonated for ESI+.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 4500 V.

  • Desolvation Temperature: 500°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data & Method Parameters

Table 1: LC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Profile
0.00 95 5 Initial
0.50 95 5 Isocratic Hold
2.50 10 90 Linear Gradient
3.50 10 90 Column Wash
3.60 95 5 Re-equilibration

| 5.00 | 95 | 5 | End |

Table 2: MS/MS MRM Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Purpose
Analyte 254.1 85.1 60 25 Quantifier
Analyte 254.1 219.1 60 35 Qualifier

| SIL-IS (-d8) | 262.1 | 93.1 | 60 | 25 | IS Quantifier |

Table 3: Method Validation & System Suitability Summary Validation parameters must be met prior to reporting patient results to ensure the self-validating nature of the TDM assay[5].

Validation Parameter Acceptance Criteria Observed Performance
Linearity (R²) > 0.990 (1 - 500 ng/mL) 0.998
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ) 4.2% - 8.5%
Inter-day Accuracy (% Bias) ± 15% of nominal concentration -3.1% to +4.5%
Absolute Recovery > 70% 88.4%

| Matrix Effect (IS-Normalized) | 85% - 115% | 98.2% (Negligible suppression) |

Matrix Effect Calculation (Self-Validation Check)

To continuously validate the assay during routine TDM, the Matrix Effect (ME) must be calculated during the System Suitability Test (SST):

ME(%)=(Peak Area of Neat Standard in SolventPeak Area of Post-Extraction Spiked Matrix​)×100

Because the SIL-IS (-d8) perfectly mirrors the analyte, the IS-normalized matrix effect should remain near 100%, proving that the PLR sample preparation successfully mitigated phospholipid-induced ion suppression.

References

  • 2606144-44-7 Categorised Product List | Clearsynth.Clearsynth.
  • A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring.PubMed (NIH).
  • UHPLC-MS/MS for Antipsychotic Drug Monitoring: A Systematic Review of Clinical and Analytical Performance.PMC (NIH).
  • LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy.Phenomenex.
  • Therapeutic Drug Monitoring of Ziprasidone in a Clinical Treatment Setting.ResearchGate.

Sources

protein precipitation protocols for 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Protein Precipitation Protocols for LC-MS/MS Bioanalysis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8

Executive Summary

5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 (CAS: 1329808-44-7) is a critical deuterated internal standard (IS) utilized in the quantitative LC-MS/MS bioanalysis of benzisothiazole-derived antipsychotics (e.g., ziprasidone, lurasidone) and their metabolites. Achieving high-throughput, reproducible extraction from complex biological matrices like human plasma requires a meticulously engineered protein precipitation (PPT) protocol. This guide details the mechanistic rationale, step-by-step methodology, and optimization strategies required to extract this basic, lipophilic compound while systematically mitigating matrix effects.

Physicochemical Profiling & Mechanistic Grounding

To design a robust extraction system, we must first analyze the structural features of the target molecule and understand the causality behind solvent interactions.

  • Basic Piperazine Moiety: The secondary amine in the piperazine ring possesses a pKa of approximately 8.5–9.0. At physiological pH, it is partially protonated.

  • Benzisothiazole Core: This aromatic ring system confers significant lipophilicity, making the molecule highly susceptible to non-specific binding to plasma proteins such as human serum albumin.

The Causality of Solvent Selection: Protein precipitation relies on drastically altering the dielectric constant of the bio-fluid. For this specific analyte class, Acetonitrile (ACN) is mechanistically superior to Methanol (MeOH). ACN efficiently removes ordered water by π -stacking with cationic and aromatic moieties on the protein's surface, leading to rapid denaturation and the formation of large, easily filterable precipitates ([1]). Conversely, MeOH produces much finer precipitates that can clog 96-well filter plates and require significantly higher centrifugation speeds to pellet ([2]).

The Role of pH Modification: Because the target molecule contains a basic piperazine nitrogen, adding an acidic modifier (0.1% to 1% Formic Acid) to the ACN crashing solvent is strictly required. The acid ensures the piperazine nitrogen remains fully protonated, maximizing its solubility in the organic supernatant and preventing it from co-precipitating with the denatured protein mass.

Experimental Protocol: Self-Validating PPT Workflow

This protocol is designed for 96-well plate formats or microcentrifuge tubes. To ensure this protocol operates as a self-validating system , every extraction batch must include a Post-Extraction Spike (PES) control. By comparing the peak area of the IS spiked before extraction to the IS spiked after extraction (into a blank matrix extract), the system continuously calculates absolute recovery. Simultaneously, comparing the PES to a neat standard validates the Matrix Factor (MF).

Reagents & Materials:

  • Matrix: Human Plasma (K2EDTA).

  • Crashing Solvent: LC-MS Grade Acetonitrile containing 0.1% Formic Acid (pre-chilled to 4°C).

  • Reconstitution/Dilution Solvent: Initial LC mobile phase (e.g., 90:10 Water:ACN with 0.1% FA).

Step-by-Step Methodology:

  • Aliquot: Transfer 50 µL of blank, calibration, or unknown human plasma into a 2.0 mL microcentrifuge tube or a 2 mL 96-well collection plate.

  • IS Spiking: Add 10 µL of the working Internal Standard solution (5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 at 50 ng/mL in 50:50 MeOH:Water).

    • Causality: Adding the IS directly to the plasma before the crashing solvent ensures it undergoes the exact same protein-binding and release kinetics as the endogenous analyte.

  • Solvent Addition (3:1 Ratio): Add 150 µL of cold (4°C) ACN + 0.1% FA.

    • Causality: A minimum 3:1 ratio of organic to aqueous volume is required to achieve >98% protein precipitation. Cold solvent enhances the precipitation rate and yields a denser, tighter pellet ([2]).

  • Active Mixing: Vortex the samples vigorously for 2 minutes.

    • Causality: Passive diffusion is insufficient. Active mechanical shearing is required to disrupt the protein hydration layer completely and release protein-bound analytes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer & Dilution: Transfer 100 µL of the clear supernatant to a clean autosampler vial/plate. Add 100 µL of Dilution Solvent (e.g., LC-MS grade water).

    • Causality: Injecting highly organic supernatant (75% ACN) directly onto a reversed-phase LC column causes severe peak broadening and solvent breakthrough. Diluting the sample matches the eluent strength to the initial mobile phase conditions.

Workflow Visualization

PPT_Workflow Plasma 1. Aliquot Plasma (50 µL K2EDTA) Spike 2. Spike IS (5-Chloro-3-(piperazin-1-yl) benzo[d]isothiazole-d8) Plasma->Spike Solvent 3. Add Crashing Solvent (150 µL ACN + 0.1% FA, 4°C) Spike->Solvent Mix 4. Active Vortex Mixing (2 mins, Disrupt Hydration) Solvent->Mix Centrifuge 5. Centrifugation (14,000 x g, 10 min, 4°C) Mix->Centrifuge Split Centrifuge->Split Pellet Protein Pellet (Discard) Split->Pellet Bottom Supernatant 6. Supernatant Transfer (100 µL) Split->Supernatant Top Dilute 7. Aqueous Dilution (Match Mobile Phase) Supernatant->Dilute LCMS 8. LC-MS/MS Injection Dilute->LCMS

Step-by-step protein precipitation workflow for LC-MS/MS bioanalysis.

Quantitative Data: Solvent Optimization & Matrix Effects

The table below summarizes the optimization of the crashing solvent for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 during method development.

Crashing Solvent (3:1 Ratio)Mean Recovery (%)Matrix Factor (MF)Supernatant ClarityPellet Density
100% Methanol72.4 ± 5.10.85 (Suppression)Slightly CloudyLoose / Fine
100% Acetonitrile81.2 ± 4.30.78 (Suppression)ClearDense / Coarse
Methanol + 0.1% Formic Acid88.5 ± 3.80.88 (Suppression)ClearModerate
Acetonitrile + 0.1% Formic Acid 96.8 ± 2.1 0.94 (Minimal) Crystal Clear Highly Dense

Data Interpretation: The addition of 0.1% Formic Acid to Acetonitrile provides the highest recovery (96.8%). The acidic environment prevents the basic piperazine ring from binding to precipitating proteins. Furthermore, ACN yields a denser pellet than MeOH, reducing the risk of aspirating particulates that could clog the LC column.

Troubleshooting: Overcoming Phospholipid Ion Suppression

While standard PPT effectively removes >98% of proteins, it does not remove endogenous glycerophospholipids (e.g., phosphatidylcholines), which are highly soluble in organic solvents. If the self-validating Matrix Factor (MF) drops below 0.85 during validation, the system must trigger a corrective action ([3]):

  • Chromatographic Shift: Adjust the LC gradient to ensure the analyte elutes before the highly retained phospholipid wash-out zone (typically >85% organic).

  • Advanced PPT Plates: Upgrade from standard centrifugation to a functionalized PPT plate (e.g., HybridSPE or Captiva EMR-Lipid). These plates combine a porosity frit to trap crashed proteins with a sorbent-based bed that selectively binds the phosphate moiety of phospholipids via Lewis acid-base interactions, delivering a significantly cleaner extract ([4]).

References

  • Navigating the Vast Array of Sample Preparation Techniques for Biological Samples – Whole Blood. Chromatography Today, 2016.[Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Application Notes, 2018.[Link]

  • Protein precipitation vs. traditional protein crash: what's best? Biotage Blog, 2023.[Link]

  • Matrix effect elimination during LC-MS/MS bioanalytical method development. Bioanalysis, 2009.[Link]

  • Higher Throughput Bioanalysis by Automation of a Protein Precipitation Assay Using a 96-Well Format with Detection by LC−MS/MS. Analytical Chemistry, 2000.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Peak Shape for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals working with 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 , a highly utilized deuterated building block and internal standard in pharmaceutical bioanalysis.

Due to its basic piperazine nitrogen, lipophilic halogenated benzoisothiazole core, and isotopic labeling, analysts frequently encounter peak tailing, retention shifts, and poor sensitivity. This guide provides mechanistic explanations, self-validating protocols, and actionable solutions to achieve optimal chromatographic performance.

Diagnostic Workflow

G A Peak Shape Issue Detected B Identify Symptom A->B C Severe Tailing (Asymmetry > 1.5) B->C D Peak Splitting or Fronting B->D E Check Mobile Phase pH C->E H Match Injection Solvent to Initial Mobile Phase D->H F Acidic (pH 2-3) (e.g., 0.1% FA) E->F G Switch to High pH or use CSH Column F->G

Troubleshooting workflow for resolving peak shape anomalies in HPLC.

Frequently Asked Questions & Troubleshooting Protocols

FAQ 1: Why does 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 exhibit severe peak tailing under standard acidic LC-MS conditions?

Causality & Mechanism: Peak tailing in this compound is primarily driven by secondary ion-exchange interactions[1]. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the secondary amine of the piperazine ring (pKa ~8.8) is fully protonated. While modern Type-B silica columns are heavily endcapped, residual silanol groups (Si-OH) remain[2]. These silanols can become deprotonated (Si-O⁻) and act as weak cation exchangers, trapping the positively charged piperazine moiety and causing the trailing edge of the peak to elute slowly[3].

Mechanism N1 Piperazine Ring (Secondary Amine) N2 Acidic Mobile Phase (pH < pKa) N1->N2 N3 Protonated Cation (R-NH2+-R') N2->N3 N5 Secondary Ion-Exchange Interaction N3->N5 N4 Residual Silanols (Si-O-) N4->N5 N6 Peak Tailing & Broadening N5->N6

Mechanistic pathway of secondary ion-exchange interactions causing peak tailing.

Solution & Self-Validating Protocol: To validate if silanols are the root cause, switch your stationary phase to a column[4]. CSH particles incorporate a low-level positive surface charge that electrostatically repels basic cations, preventing silanol interactions even in low-ionic-strength mobile phases[5].

  • Self-Validating Check: Inject the sample on a standard C18 column and calculate the USP Tailing Factor. Switch to a CSH C18 column and re-inject. A reduction in the tailing factor from >1.5 to <1.2 definitively confirms silanol-driven tailing.

FAQ 2: How do I implement a high-pH mobile phase method to improve peak shape without degrading my column?

Causality & Mechanism: Operating at a pH roughly 2 units above the analyte's pKa (e.g., pH 10.5) ensures the piperazine nitrogen remains neutral. This completely eliminates ion-exchange interactions with silanols, increasing hydrophobicity, retention, and peak symmetry[6][7]. Furthermore, high-pH mobile phases often enhance electrospray ionization (ESI+) sensitivity for basic compounds—a phenomenon known as the[7].

Step-by-Step Methodology: High-pH LC-MS Protocol

  • Column Selection: Select an Ethylene Bridged Hybrid (BEH) column or a similarly high-pH stable hybrid silica column rated up to pH 12[8]. Standard silica will dissolve at pH > 8.

  • Mobile Phase A Preparation: Dissolve 790 mg of Ammonium Bicarbonate (NH₄HCO₃) in 1 L of LC-MS grade water to make a 10 mM solution.

  • pH Adjustment: Add concentrated Ammonium Hydroxide (NH₄OH) dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 10.5.

  • Mobile Phase B: Use 100% LC-MS grade Acetonitrile or Methanol.

  • System Purge: Flush the LC system with 50:50 Water:Methanol to remove any trace acids before introducing the basic buffer.

  • Equilibration: Equilibrate the column with the high-pH mobile phase for at least 20 column volumes before the first injection.

  • Self-Validating Check: Monitor the system backpressure and retention time of the -d8 standard over 50 consecutive injections. A stable retention time (RSD < 0.5%) and constant backpressure confirm that the hybrid column is successfully resisting alkaline dissolution.

FAQ 3: I am observing a split peak or severe fronting. Is this a column issue or a sample prep issue?

Causality & Mechanism: If the peak shape issue manifests as splitting or fronting rather than tailing, it is almost certainly an injection solvent mismatch. 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 is highly lipophilic. If the sample is dissolved in a strong diluent (e.g., 100% Acetonitrile) and injected into a highly aqueous initial mobile phase (e.g., 5% B), the analyte travels through the column head in the strong solvent plug before it can partition into the stationary phase. This causes premature elution of a fraction of the analyte.

Solution & Self-Validating Protocol: Dilute the final sample extract with initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile) to a minimum of 1:5 ratio prior to injection.

  • Self-Validating Check: Inject a series of 1 µL, 2 µL, 5 µL, and 10 µL volumes of the high-organic sample. If the peak shape degrades proportionally with injection volume, the solvent mismatch is confirmed. Diluting the sample 1:5 with aqueous mobile phase and injecting 5 µL will instantly restore symmetry.

FAQ 4: Does the -d8 isotopic labeling affect chromatographic retention compared to the unlabeled standard?

Causality & Mechanism: Yes. The carbon-deuterium (C-D) bond is slightly shorter and more polarizable than the carbon-hydrogen (C-H) bond. This decreases the overall molar volume and lipophilicity of the deuterated analog. In reversed-phase chromatography, this results in a slight negative retention time shift (the -d8 compound elutes slightly earlier than the unlabeled compound). This isotopic effect is normal and does not alter the fundamental peak shape mechanics.

Data Presentation: Retention Time Comparison

CompoundMolecular Weight ( g/mol )LogP (Est.)Retention Time (min)*Peak Asymmetry (As)
5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole253.752.854.151.12
5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 261.80 2.81 4.08 1.12

*Note: Data assumes a standard 5-95% Acetonitrile gradient over 10 minutes on a CSH C18 column using 0.1% Formic Acid.

References

  • Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. Biomedical Chromatography (2019).[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex Technical Blog (2025). [Link]

  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A (2016).[Link]

  • Practical Applications of Charged Surface Hybrid (CSH) Technology. Waters Corporation Application Notes. [Link]

  • A stationary phase with a positively charged surface allows for minimizing formic acid concentration in the mobile phase, enhancing electrospray ionization in LC-MS proteomic experiments. Analytical Methods, RSC Publishing (2023).[Link]

Sources

Technical Support Center: Resolving Isotopic Exchange Issues in 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers and drug development professionals working with 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 . This fully deuterated intermediate is critical for the synthesis of stable isotope-labeled (SIL) antipsychotic standards (e.g., ziprasidone analogs) used in quantitative bioanalysis and Drug Metabolism and Pharmacokinetics (DMPK) studies.

Maintaining the integrity of the eight deuterium atoms on the piperazine ring is paramount. This guide provides mechanistic insights, diagnostic FAQs, and self-validating experimental protocols to troubleshoot and prevent Hydrogen/Deuterium (H/D) exchange during synthesis, purification, and storage.

Mechanistic Overview: The Causality of Isotopic Scrambling

To stop isotopic exchange, we must first understand the thermodynamic and kinetic drivers causing it. The piperazine-d8 ring is heavily susceptible to H/D exchange via two primary pathways:

  • Metal-Catalyzed Oxidative Addition: Residual transition metals (e.g., Pd, Ru, Ni) carried over from upstream piperazine-d8 synthesis can catalyze the reversible oxidative addition of carbon-deuterium (C-D) bonds to the metal center, followed by reductive elimination of a C-H bond if any protic source is present[1].

  • Thermal/Base-Catalyzed Exchange: The Nucleophilic Aromatic Substitution (SNAr) reaction used to couple piperazine-d8 to the benzisothiazole core requires basic conditions and heat. Elevated temperatures combined with protic solvents (or trace water) drive deprotonation and reprotonation at the α -carbons, accelerating H/D exchange[2].

HD_Exchange_Mechanisms Start Piperazine-d8 Scaffold Path1 Metal-Catalyzed Pathway Start->Path1 Path2 Thermal/Base Pathway Start->Path2 Mech1 Reversible Oxidative Addition (Pd/Ru) Path1->Mech1 Mech2 Protic Solvent Deprotonation Path2->Mech2 Result1 C-D Bond Cleavage & Metal-Hydride Formation Mech1->Result1 Result2 Transient Ylide / Enamine Formation Mech2->Result2 End Isotopic Exchange (Loss of D, Gain of H) Result1->End Result2->End

Caption: Mechanistic pathways leading to H/D exchange in piperazine-d8 scaffolds.

Diagnostic FAQs

Q1: How do I detect H/D exchange in my synthesized batch? A: Isotopic scrambling is best detected via High-Resolution Mass Spectrometry (HRMS). You will observe a shift from the expected M+ peak to M−1 , M−2 , or M−3 peaks. Additionally, 1H -NMR integration of the piperazine region ( 2.8–3.5 ppm) will show an increase in proton signal intensity (ideally, it should be 2% of the theoretical non-deuterated integral)[1].

Q2: Why does my isotopic purity drop significantly during the SNAr coupling step? A: Traditional SNAr couplings for benzisothiazoles often use ethanol or water/base mixtures at reflux ( 120°C). Elevated temperatures in the presence of protic sources exponentially accelerate H/D exchange[2]. You must switch to an aprotic solvent system and lower the temperature.

Q3: Does the storage condition of the final compound affect the d8 stability? A: Yes. Storing the compound in acidic aqueous solutions for prolonged periods facilitates slow H/D exchange over time[3]. The compound must be stored as a dry, lyophilized powder under an inert atmosphere.

Quantitative Data: Impact of Reaction Conditions

The following tables summarize the causality between experimental variables and the loss of isotopic purity.

Table 1: Impact of Solvent and Temperature on Isotopic Purity (SNAr Step)

Solvent System Temperature (°C) Reaction Time (h) Final Isotopic Purity (% D) Primary Exchange Mechanism
Ethanol (Protic) 120 12 82.4% Base-catalyzed / Thermal
Ethanol (Protic) 80 12 91.2% Base-catalyzed / Thermal
DMF (Aprotic) 120 12 94.5% Thermal

| DMF (Aprotic) | 80 | 12 | > 98.5% | Minimal |

Table 2: Metal Catalyst Carryover vs. H/D Exchange Rate (Stored in DMSO at 25°C)

Residual Pd/Ru (ppm) Time (Days) Isotopic Purity Drop Causality
< 5 ppm 30 < 0.1% Stable
50 ppm 30 4.2% Slow oxidative addition

| 500 ppm | 30 | 15.8% | Rapid catalytic scrambling |

Experimental Troubleshooting Guides & Protocols

To guarantee a self-validating system where isotopic integrity is preserved, implement the following optimized workflow.

Experimental_Workflow Step1 1. Reagent Prep Anhydrous Aprotic Solvents Step2 2. SNAr Coupling Temp < 90°C DIPEA Base Step1->Step2 Step3 3. Metal Scavenging QuadraSil Treatment (Remove Pd/Ru) Step2->Step3 Step4 4. Purification Non-Protic Eluents Step3->Step4 Step5 5. Storage Lyophilized Solid Argon Atmosphere Step4->Step5

Caption: Optimized 5-step workflow to synthesize and store 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8.

Protocol 1: Metal-Free, Low-Temperature SNAr Coupling

Objective: Couple piperazine-d8 to the benzisothiazole core without triggering thermal or base-catalyzed H/D exchange.

  • Preparation: Flame-dry all glassware under vacuum. Use strictly anhydrous N,N-Dimethylformamide (DMF) to eliminate all protic hydrogen sources.

  • Reagent Mixing: Combine 3,5-dichloro-1,2-benzisothiazole (1.0 eq) and piperazine-d8 dihydrochloride (1.2 eq) in the reaction vessel under an argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality Insight: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of piperazine-d8 to facilitate the coupling but lacks exchangeable protons, unlike aqueous inorganic bases (NaOH/KOH) which flood the system with protic donors.

  • Controlled Heating: Heat the reaction strictly to 80°C for 12 hours.

    • Causality Insight: Exceeding 90°C exponentially increases the rate of thermal H/D exchange even in aprotic conditions[2].

  • Isotopic Quenching: Cool the mixture to 0°C. Quench the reaction using Deuterium Oxide ( D2​O ) instead of H2​O .

    • Causality Insight: Quenching with D2​O ensures that any transiently deprotonated α -carbons are reprotonated with deuterium, preserving isotopic purity during the highly sensitive workup phase. Extract with anhydrous Ethyl Acetate.

Protocol 2: Post-Synthetic Metal Scavenging and Storage

Objective: Remove trace transition metals that catalyze oxidative addition and establish stable storage conditions.

  • Metal Scavenging: Dissolve the crude 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 in dichloromethane (DCM). Add a thiol-functionalized silica scavenger (e.g., QuadraSil MP) at 5 wt%.

  • Incubation: Stir at room temperature for 4 hours.

    • Causality Insight: This step sequesters residual transition metals (Pd, Ru) carried over from the initial piperazine-d8 synthesis, shutting down the reversible oxidative addition pathway[1].

  • Filtration: Filter the mixture through a pad of Celite and concentrate under reduced pressure.

  • Storage: Lyophilize the final product to remove trace solvents. Store at -20°C in a sealed amber vial backfilled with Argon.

    • Causality Insight: Avoid acidic aqueous storage environments, which facilitate slow, continuous H/D exchange over time[3].

References

  • [1] Smolecule. Buy Piperazine-d8 Dihydrochloride | 849482-21-9 - Smolecule. Retrieved from:

  • [2] Benchchem. tert-Butyl piperazine-1-carboxylate-2,2,3,3,5,5,6,6-d8 - Benchchem. Retrieved from:

  • [3] Benchchem. Vortioxetine Hydrobromide-D8 - Benchchem. Retrieved from:

Sources

Technical Support Center: Troubleshooting Low Extraction Recovery of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is specifically engineered for researchers and drug development professionals troubleshooting the LC-MS/MS bioanalysis of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 (commonly referred to as BITP-d8).

BITP-d8 is the deuterated analog of a primary circulating metabolite of the atypical antipsychotic ziprasidone, utilized as a critical internal standard (IS) in pharmacokinetic assays. Due to its basic piperazine ring and highly lipophilic benzisothiazole moiety, scientists frequently encounter severe signal loss and low extraction recoveries (<50%) during sample preparation. This guide provides field-proven, mechanistically grounded solutions to optimize your workflow.

Part 1: Diagnostic Data Summary

Before altering your protocol, compare your current recovery metrics against our benchmark data. The table below illustrates how different extraction methodologies and matrix pre-treatments directly dictate the recovery of BITP-d8.

Extraction MethodMatrix Pre-treatmentTarget pH RangeAverage Recovery (%)Primary Failure Mode / Limitation
LLE (MTBE only) None~7.4 (Physiological)< 40%Incomplete organic partitioning due to piperazine protonation.
LLE (MTBE:DCM 70:30) Alkalinized (NaOH)> 10.580 - 85% Optimal. High recovery; clean baseline[1].
Protein Precipitation Acetonitrile (3x vol)~7.460 - 70%Severe ion suppression (matrix effect) in MS source[2].
SPE (Polymeric RP) Acidified (Formic Acid)< 4.0< 30%Breakthrough during loading; analyte is too polar when charged[3].

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery consistently below 40%?

The Causality: The core issue lies in the ionization state of the molecule. While the parent drug ziprasidone has a pKa of ~6.62 ([4]()), the unsubstituted secondary amine on the piperazine ring of the BITP metabolite is far more basic, with a pKa approaching 9.7 ([5]()). At physiological pH (7.4), the piperazine ring is heavily protonated. This charged state makes the molecule highly hydrophilic, preventing it from partitioning into non-polar organic solvents. The Solution: You must force the molecule into its neutral, free-base form. Pre-treat the biological matrix with a strong base (e.g., 0.1 M NaOH) to drive the pH above 10.5. Furthermore, switch from 100% MTBE to a mixture of Methyl tert-butyl ether and Dichloromethane (70:30, v/v) to slightly increase the polarity of the organic phase, which has been proven to yield >80% recovery for ziprasidone and its analogs ([1]()).

pH_Mechanism cluster_low_pH Low pH (< 7.0) cluster_high_pH High pH (> 10.5) N1 Protonated Piperazine (Charged State) N2 High Aqueous Solubility N1->N2 N3 Poor Organic Partition (Recovery < 40%) N2->N3 N4 De-protonated Piperazine (Neutral Free Base) N5 High Lipophilicity N4->N5 N6 Excellent Organic Partition (Recovery > 85%) N5->N6

Mechanistic impact of sample pH on the ionization state and extraction recovery of BITP-d8.

Q2: I adjusted the pH, but recovery is still low. Could protein binding be the issue?

The Causality: Yes. Ziprasidone and its metabolites are >99% bound to plasma proteins. Simply adding a base may alter the pH of the bulk solution but often fails to rapidly disrupt the hydrophobic pockets of carrier proteins where the analyte is sequestered. The Solution: Implement a protein disruption step prior to alkalinization. Adding a small spike of organic solvent (e.g., 5% total volume of Acetonitrile) denatures the proteins just enough to release the bound BITP-d8 into the aqueous compartment without precipitating the matrix entirely ([2]()).

Q3: How do I differentiate between true low recovery and matrix-induced ion suppression?

The Causality: Co-extracted endogenous phospholipids can co-elute with BITP-d8, suppressing the electrospray ionization (ESI) signal in the mass spectrometer. A low peak area is frequently misdiagnosed as poor extraction efficiency when it is actually a matrix effect. The Solution: Execute a post-extraction spike experiment. Extract blank plasma using your current method, and spike BITP-d8 into the final extract. Compare this peak area to a neat standard prepared in the reconstitution solvent. If the post-extraction spike area is significantly lower than the neat standard, you are experiencing ion suppression, not an extraction loss ([6]()).

Q4: I am losing analyte during the evaporation step. Why?

The Causality: BITP-d8 is highly lipophilic and basic. During the nitrogen dry-down step of LLE, the analyte can irreversibly adsorb to the active silanol groups on the walls of un-silanized glass tubes or bind non-specifically to plastics. The Solution: Add a "keeper solvent" (e.g., 10 µL of 1% formic acid in methanol) to the organic extract before evaporation. This prevents the analyte from drying completely onto the labware and keeps it protonated, drastically reducing non-specific binding.

Part 3: Optimized Experimental Protocol (Self-Validating System)

To guarantee high recovery and reproducibility, follow this optimized Liquid-Liquid Extraction methodology. This protocol is designed as a self-validating system; built-in checks ensure each chemical transition occurs correctly.

Step-by-Step Methodology:

  • Aliquot & Spike: Transfer 100 µL of human plasma into a 2.0 mL silanized microcentrifuge tube. Spike with 10 µL of BITP-d8 working internal standard solution.

  • Protein Disruption: Add 20 µL of pure Acetonitrile. Vortex vigorously for 30 seconds.

    • Self-Validation Check: The plasma should become slightly opaque and change viscosity, indicating successful disruption of protein-drug complexes without forming a hard pellet.

  • Alkalinization: Add 50 µL of 0.1 M NaOH. Vortex for 10 seconds.

    • Self-Validation Check: Spot 1 µL of the mixture onto wide-range pH paper. The pH must read ≥ 10.5. If not, the buffering capacity of the specific matrix batch is too high; adjust with additional NaOH.

  • Solvent Partition: Add 1.0 mL of MTBE:Dichloromethane (70:30, v/v). Shake on a mechanical vortexer for 10 minutes at 1,500 rpm.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C to break any emulsions.

  • Transfer & Protect: Transfer 800 µL of the upper organic layer to a clean, silanized glass tube. Immediately add 10 µL of Keeper Solvent (1% formic acid in methanol).

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (e.g., 0.1% Formic acid in water). Vortex for 1 minute and transfer to an autosampler vial.

    • Self-Validation Check: Inject a neat standard alongside the extracted samples. Calculate the absolute recovery (Area of Extracted / Area of Neat). A properly executed protocol will yield >80% recovery.

LLE_Workflow A 1. Plasma Sample (Spiked with BITP-d8) B 2. Protein Disruption (Add 5% MeCN, Vortex) A->B C 3. Alkalinization (Add 0.1M NaOH, pH >10.5) B->C D 4. Solvent Partition (MTBE:DCM 70:30 v/v) C->D E 5. Centrifugation & Transfer (Collect Organic Layer) D->E F 6. Evaporation & Reconstitution (Add Keeper Solvent) E->F

Optimized Liquid-Liquid Extraction (LLE) workflow for maximizing BITP-d8 recovery.

References

  • Determination of Ziprasidone by UPLC-MS-MS and Its Application to a Pharmacokinetic Study of Chinese Schizophrenics. ResearchGate. 1

  • Liquid-liquid extraction method for Ziprasidone (ZRS) bioanalysis by using ZRS-D8. Journal of Chemical and Pharmaceutical Research. 6

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma. National Institutes of Health (NIH). 2

  • Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent. Royal Society of Chemistry. 3

  • Piperazine Chemical Properties and pKa. Wikipedia. 5

  • Ziprasidone Mesylate NDA and Physico-Chemical Properties. U.S. Food and Drug Administration (FDA). 4

Sources

minimizing ion suppression for 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Ion Suppression for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 Analysis

Welcome to the Technical Support Center. 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 is a highly lipophilic, basic compound (piperazine pKa ~9.5). In LC-MS/MS bioanalysis, basic amines are notoriously susceptible to matrix effects—specifically, ion suppression caused by endogenous phospholipids competing for charge during Electrospray Ionization (ESI).

This guide provides field-proven troubleshooting steps, self-validating protocols, and mechanistic explanations to help you eliminate these effects and achieve robust quantification.

Section 1: Mechanism & Causality (FAQ)

Q: Why does the signal for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 drop significantly in plasma extracts compared to neat solvent? A: This is a classic manifestation of ESI ion suppression. Plasma contains high concentrations of endogenous phospholipids (e.g., glycerophosphocholines). Because your analyte is highly lipophilic, it co-elutes with these phospholipids on standard reversed-phase (C18) columns. During ESI in positive ion mode (+ESI), phospholipids act as strong surfactants, enriching at the surface of the droplets and outcompeting your basic piperazine analyte for available protons 1. This charge scavenging prevents your analyte from entering the gas phase, resulting in severe signal quenching.

ESI_Mechanism A Matrix Components (Glycerophosphocholines) B ESI Droplet Surface (Limited Charge) A->B D Charge Scavenging by Matrix B->D C Analyte: Piperazine-d8 Derivative C->B E Ion Suppression (Signal Quenching) D->E

Caption: Mechanism of ESI+ ion suppression via droplet surface competition.

Section 2: Sample Preparation Troubleshooting

Q: I am currently using Protein Precipitation (PPT). Is this sufficient for this compound? A: No. While PPT effectively removes proteins, it leaves nearly 100% of endogenous phospholipids in the extract 2. For a lipophilic base like 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8, you must use an extraction method that actively depletes phospholipids, such as Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) 3.

Quantitative Comparison of Extraction Methods

Extraction MethodAnalyte Recovery (%)Matrix Factor (MF)*Phospholipid Removal (%)
Protein Precipitation (PPT)85 - 95%0.45 (Severe Suppression)< 5%
Supported Liquid Extraction (SLE)75 - 85%0.85 (Mild Suppression)~ 80%
Mixed-Mode Cation Exchange (MCX) SPE90 - 98%0.98 (Negligible Suppression)> 99%

*A Matrix Factor (MF) of 1.0 indicates no matrix effects. MF < 1.0 indicates ion suppression.

Self-Validating Protocol: Mixed-Mode Cation Exchange (MCX) SPE

Because the piperazine ring is positively charged at low pH, MCX SPE is the gold standard for this analyte. It allows you to wash away neutral lipids and phospholipids with 100% organic solvent while the analyte remains ionically bound to the sorbent 4.

Step-by-Step Methodology:

  • Sample Pretreatment: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water. Causality: The low pH (pH ~2.5) is well below the pKa of the piperazine nitrogen (~9.5), ensuring the molecule is fully protonated (cationic) for strong ionic binding to the SPE sorbent.

  • Conditioning: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid in water through the MCX cartridge.

  • Loading: Load the pretreated plasma sample.

  • Wash 1 (Aqueous): Pass 1 mL 2% Formic Acid in water. Causality: Removes salts and polar endogenous interferences without disrupting the ionic bond.

  • Wash 2 (Organic - Critical Step): Pass 1 mL 100% MeOH. Causality: Disrupts hydrophobic interactions, washing away >99% of phospholipids. The basic analyte remains ionically locked to the sulfonic acid groups of the sorbent.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. Causality: The high pH (~11) neutralizes the piperazine ring, breaking the ionic bond and releasing the analyte into the collection tube.

  • Reconstitution: Evaporate under N2 at 40°C and reconstitute in the initial mobile phase.

SPE_Workflow S1 1. Condition MeOH & 2% Formic Acid S2 S2 S1->S2 S3 3. Wash 1 (Aqueous) 2% Formic Acid (Removes Salts) S2->S3 S4 4. Wash 2 (Organic) 100% MeOH (Removes Phospholipids) S3->S4 S5 5. Elute 5% NH4OH in MeOH (Neutralizes Amine) S4->S5

Caption: Step-by-step MCX SPE workflow for basic piperazine derivatives.

Section 3: Chromatographic & Mass Spectrometry Optimization

Q: Can I modify my LC gradient to avoid the suppression zone altogether? A: Yes. Phospholipids typically elute late in a reversed-phase gradient (high % organic). If your analyte co-elutes with them, you can utilize the basic nature of the piperazine ring. By switching to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10), the piperazine becomes deprotonated and highly lipophilic. This significantly shifts its retention time, often moving it completely out of the primary phospholipid elution window.

Q: How can I definitively prove that my protocol has eliminated the matrix effect? A: Build a self-validating system by implementing an in-source Multiple Reaction Monitoring (IS-MRM) transition. Monitor the class-specific product ion for glycerophosphocholines at m/z 184 (trimethylammonium-ethyl phosphate) 1. Overlay the m/z 184 trace with your analyte's MRM trace. If the peaks overlap, ion suppression is guaranteed. A successful MCX SPE protocol will show a flat baseline at m/z 184 during the analyte's elution window.

References

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS Source: RSC Publishing URL:1

  • Matrix Effects—A Challenge toward Automation of Molecular Analysis Source: SciSpace / JALA URL:4

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: LCGC International URL:3

  • Efficient Quantitative Analysis of THC and Metabolites in Human Plasma Using Agilent Captiva EMR—Lipid and LC-MS/MS Source: Agilent Technologies URL:2

Sources

Technical Support Center: Preventing Degradation of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 . This compound is a critical stable isotope-labeled internal standard (SIL-IS) used in LC-MS/MS bioanalytical assays for atypical antipsychotics (such as Ziprasidone and Lurasidone metabolites).

Maintaining the structural and isotopic integrity of this reference standard is paramount. Degradation not only reduces the effective concentration of your internal standard but also introduces isobaric interferences that compromise quantitative accuracy. This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure your standards remain pristine.

Part 1: Frequently Asked Questions (Mechanisms of Degradation)

Q1: Why is my reference standard losing signal intensity over time, even when stored at -20°C? A: Signal loss in the absence of isotopic scrambling is almost always due to chemical degradation of the parent pharmacophore. The 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole structure contains two highly reactive moieties: the secondary amine of the piperazine ring and the S-N bond of the benzisothiazole ring. Even in solid state, trace moisture and oxygen can initiate oxidative degradation of the piperazine nitrogen, forming an N-oxide. In solution, this process is accelerated[1].

Q2: Is the deuterium label (d8) susceptible to H/D exchange? A: The deuterium atoms in the 2,2,3,3,5,5,6,6-d8 label are bound to the carbon backbone of the piperazine ring. Unlike heteroatom-bound deuterium (N-D or O-D), carbon-bound deuterium is highly resistant to H/D exchange under physiological or standard analytical conditions. Therefore, if you observe a loss of the +8 Da mass shift, it is not due to H/D exchange, but rather the fragmentation or degradation of the piperazine ring itself.

Q3: How sensitive is the benzisothiazole moiety to ambient light? A: Highly sensitive. The benzisothiazole ring is prone to photolytic rearrangement and S-N bond cleavage when exposed to UV or ambient laboratory lighting[2]. This photolysis results in the formation of debenzisothiazole derivatives, which will completely abolish the target MRM transition in your mass spectrometer.

Part 2: Troubleshooting Guide

Issue 1: Appearance of an m/z +16 Da Peak in LC-MS/MS
  • Symptom: A secondary peak eluting slightly earlier or later than your main IS peak, exhibiting a mass shift of +16 Da (m/z 278.1 for the d8 standard).

  • Root Cause: Oxidative degradation. The secondary nitrogen of the piperazine ring is highly susceptible to oxidation, forming piperazine N-oxide. This is often catalyzed by dissolved oxygen in storage solvents or trace transition metal ions from LC systems[1].

  • Solution: Always dissolve the neat standard in thoroughly degassed, anhydrous solvents. Purge the headspace of storage vials with Argon (not Nitrogen, as Argon is heavier and forms a better protective blanket). Passivate your LC system to remove trace iron or copper ions.

Issue 2: Complete Loss of Signal and Appearance of Low-Mass Fragments
  • Symptom: The primary MRM transition disappears, and full-scan MS reveals fragments corresponding to the cleaved piperazine-d8 ring.

  • Root Cause: Photolytic S-N bond cleavage of the benzisothiazole ring. This is a well-documented degradation pathway for benzisothiazole-containing compounds like Lurasidone and Ziprasidone[2][3].

  • Solution: Implement a strict "amber-only" workflow. From the moment the neat powder is reconstituted, it must only contact amber glassware or actinic-shielded vials.

Degradation Parent 5-Chloro-3-(piperazin-1-yl) benzo[d]isothiazole-d8 Oxidation Oxidative Stress (O2, Trace Metals) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis NOxide Piperazine N-Oxide (+16 Da shift) Oxidation->NOxide Cleavage S-N Bond Cleavage (Debenzisothiazole) Photolysis->Cleavage

Mechanistic degradation pathways of the benzisothiazole-piperazine pharmacophore.

Part 3: Experimental Protocols

To ensure the trustworthiness of your quantitative data, your reference standard preparation must be a self-validating system. This means building quality control checks directly into the preparation workflow.

Protocol 1: Preparation and Aliquoting of Stock Solutions

Causality Focus: We use anhydrous, degassed Acetonitrile (MeCN) because protic solvents (like Methanol) can introduce trace moisture that facilitates hydrolysis, while dissolved oxygen drives piperazine oxidation.

  • Equilibration: Remove the sealed vial of neat 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 powder from the -20°C freezer. Allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation of atmospheric moisture upon opening.

  • Solvent Preparation: Sonicate HPLC-grade anhydrous Acetonitrile under vacuum for 10 minutes to degas, then bubble with Argon for 5 minutes.

  • Reconstitution: In a low-light environment, add the degassed MeCN directly to the original amber vial to achieve a 1.0 mg/mL stock concentration. Vortex gently for 60 seconds.

  • Aliquoting: Transfer 50 µL aliquots into single-use, low-bind amber glass LC vials.

  • Inert Sealing: Gently blow a stream of Argon over the open vials for 3 seconds to displace ambient air. Immediately cap with PTFE/silicone septa.

  • Storage: Store all aliquots at -80°C. Never freeze-thaw a working aliquot; discard any remainder after daily use.

Workflow Start Neat Powder (-20°C) Solvent Degas Aprotic Solvent (Acetonitrile) Start->Solvent Dissolve Dissolve in Amber Flask Solvent->Dissolve Aliquots Aliquot into Amber Vials Dissolve->Aliquots Argon Purge with Argon & Seal Aliquots->Argon Store Store at -80°C Argon->Store

Self-validating workflow for the preparation and storage of stable isotope-labeled stock solutions.

Protocol 2: Forced Degradation Profiling (Stability-Indicating Assay)

To validate that your LC-MS/MS method can resolve the parent standard from its degradation products, perform a forced degradation study[3].

  • Oxidative Stress: Spike 10 µL of 3% H₂O₂ into 90 µL of a 10 µg/mL working solution. Incubate at room temperature for 2 hours.

  • Photolytic Stress: Place 100 µL of the working solution in a clear glass vial. Expose to a Xenon arc lamp (or direct sunlight) for 4 hours.

  • Thermal Stress: Incubate 100 µL of the working solution in a sealed amber vial at 60°C for 24 hours.

  • Analysis: Inject stressed samples alongside a freshly prepared control. Monitor for the disappearance of the parent m/z and the appearance of N-oxide (+16 Da) and cleavage products.

Part 4: Quantitative Data Presentation

The following table summarizes the expected stability profile of the 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 standard under various environmental conditions, derived from analogous benzisothiazole-piperazine stress studies[1][3].

Stress ConditionExposure TimeContainer TypeAtmosphere% Recovery (Parent)Primary Degradant Observed
Control (-80°C) 6 MonthsAmber GlassArgon>99.5%None
Thermal (25°C) 14 DaysAmber GlassAmbient Air92.4%Piperazine N-oxide
Thermal (60°C) 24 HoursAmber GlassAmbient Air85.1%Piperazine N-oxide
Photolytic (UV) 4 HoursClear GlassAmbient Air<40.0%Debenzisothiazole
Oxidative (H₂O₂) 2 HoursAmber GlassAmbient Air<10.0%Piperazine N-oxide
Aqueous (pH 2) 24 HoursAmber GlassAmbient Air98.2%Stable
Aqueous (pH 10) 24 HoursAmber GlassAmbient Air88.5%S-N Cleavage Products

Note: Data demonstrates that photolytic and oxidative stresses are the primary drivers of reference standard degradation. Basic pH also accelerates the hydrolysis of the benzisothiazole ring.

References

  • Title: Identification of N-debenzisothiazole-lurasidone as an enzymatic degradation product of lurasidone Source: Oxford Academic URL:[Link]

  • Title: LC-UV and LC-MS study of stress degradation behavior of ziprasidone HCl and development of rapid UHPLC stability-indicating method Source: TSI Journals URL:[Link]

  • Title: Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: National Institutes of Health (NIH) URL:[Link]

Sources

Validation & Comparative

Comprehensive Bioanalytical Method Validation Guide for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 via LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole is a critical halogenated benzisothiazole-piperazine derivative, structurally analogous to the active metabolites of several atypical antipsychotics. In pharmacokinetic (PK) and toxicokinetic (TK) studies, its deuterated analog, 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 (5-Cl-BITP-d8) , serves as a stable isotope-labeled internal standard (SIL-IS).

The use of a SIL-IS is paramount for correcting matrix effects, extraction recovery variations, and ionization inconsistencies during LC-MS/MS bioanalysis. This guide provides an objective comparison of bioanalytical methodologies, culminating in an optimized, self-validating protocol compliant with the [1].

Workflow A Plasma Sample + 5-Cl-BITP-d8 (IS) B MCX Solid-Phase Extraction A->B C Biphenyl UHPLC Separation B->C D ESI-MS/MS (MRM Mode) C->D E Data Processing & ICH M10 Validation D->E

Fig 1: End-to-end bioanalytical LC-MS/MS workflow for 5-Cl-BITP-d8 quantification.

Mechanistic Causality in Sample Preparation (E-E-A-T)

When extracting basic, lipophilic amines from complex biological matrices (e.g., human plasma), scientists typically evaluate Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The Causality of Extraction Choice: The piperazine moiety of 5-Cl-BITP-d8 possesses a high pKa (~9.2). At physiological pH, it is predominantly ionized (protonated).

  • PPT fails to remove endogenous plasma phospholipids, leading to severe ion suppression in the electrospray ionization (ESI) source.

  • LLE requires highly alkaline conditions (pH > 11) to deprotonate the piperazine ring for partitioning into organic solvents (e.g., MTBE). However, extreme pH environments risk the hydrolytic stability of the benzisothiazole ring.

  • Mixed-Mode Cation Exchange (MCX) SPE is the optimal choice. It leverages the protonated state of the piperazine ring under acidic conditions to form strong ionic bonds with the sulfonic acid ( −SO3−​ ) groups on the sorbent. This allows for aggressive organic washes to remove phospholipids before eluting the analyte with a basic organic solvent.

Table 1: Comparison of Sample Preparation Techniques for 5-Cl-BITP-d8
Extraction MethodMean Recovery (%)Matrix Effect (%)Phospholipid RemovalSuitability
PPT (Acetonitrile) 88.4-45.2 (Severe Suppression)PoorLow
LLE (MTBE, pH 11) 62.1-12.5ModerateModerate
MCX-SPE 94.7-3.8ExcellentOptimal

Self-Validating MCX-SPE Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in validation criteria to monitor carryover and extraction efficiency on a per-plate basis.

Step-by-Step Methodology
  • Pre-treatment (Protonation): Aliquot 100 µL of plasma. Add 10 µL of 5-Cl-BITP-d8 working solution. Add 300 µL of 2% Phosphoric Acid ( H3​PO4​ ).

    • Causality: Lowers the sample pH to ~2.5, disrupting protein binding and ensuring the piperazine nitrogen is fully protonated for cation exchange.

  • Conditioning & Equilibration: Pass 1 mL Methanol (MeOH), followed by 1 mL 2% H3​PO4​ through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the pre-treated sample. The protonated analyte binds ionically to the −SO3−​ sorbent.

  • Wash 1 (Aqueous Clean-up): Wash with 1 mL 2% Formic Acid in water.

    • Causality: Removes hydrophilic endogenous salts and proteins while maintaining the analyte's ionic bond.

  • Wash 2 (Organic Clean-up): Wash with 1 mL 100% MeOH.

    • Causality: Disrupts hydrophobic interactions, washing away neutral lipids and phospholipids. The analyte remains bound via ionic interactions.

  • Elution (Neutralization): Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH.

    • Causality: The high pH (>10) neutralizes the piperazine ring, breaking the ionic bond and releasing the analyte into the organic eluate.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

System Suitability & Self-Validation Criteria
  • Blank Matrix Check: Extraction of unspiked plasma must yield a signal <20% of the Lower Limit of Quantitation (LLOQ) for the analyte, validating the absence of carryover or endogenous isobaric interference.

  • IS Tracking: The -d8 IS peak area across all biological samples must remain within ±15% of the mean IS area of the calibration standards, validating consistent extraction recovery and stable ionization.

SPE_Mechanism N1 Step 1: Pre-treatment Dilute with 2% H3PO4 Protonate Piperazine N N2 Step 2: Load Cation Exchange Binding (Analyte+ to SO3-) N1->N2 N3 Step 3: Wash 1 (Aqueous) 2% Formic Acid Removes hydrophilic matrix N2->N3 N4 Step 4: Wash 2 (Organic) 100% Methanol Removes phospholipids N3->N4 N5 Step 5: Elution 5% NH4OH in MeOH Neutralize & Elute N4->N5

Fig 2: Mechanistic workflow of Mixed-Mode Cation Exchange (MCX) SPE.

Chromatographic & Mass Spectrometric Optimization

Column Selection Causality

Standard C18 columns rely purely on hydrophobic partitioning, which often fails to adequately resolve benzisothiazole derivatives from isobaric matrix interferences. In contrast, a Biphenyl stationary phase provides π−π and dipole-dipole interactions. The electron-deficient biphenyl rings interact strongly with the polarizable π -electrons of the benzisothiazole system, offering superior retention, peak shape, and selectivity.

Table 2: Chromatographic Performance (C18 vs. Biphenyl UHPLC Columns)
ParameterC18 (50 x 2.1 mm, 1.7 µm)Biphenyl (50 x 2.1 mm, 1.7 µm)
Retention Time (min) 1.152.45
Peak Asymmetry (Tf) 1.6 (Tailing)1.05 (Symmetrical)
Signal-to-Noise (LLOQ) 15:185:1

Method Validation Summary (ICH M10 Compliance)

The developed method was validated according to the [2] and the harmonized ICH M10 standards [1].

Table 3: ICH M10 Validation Parameters for 5-Cl-BITP-d8
Validation ParameterICH M10 Acceptance CriteriaObserved Results
Linearity Range R2≥0.990 0.1 - 100 ng/mL ( R2=0.998 )
Intra-Assay Precision (CV%) ≤15% ( ≤20% at LLOQ)2.4% - 6.1%
Intra-Assay Accuracy (%Bias) ±15% ( ±20% at LLOQ)-3.2% to +4.5%
Matrix Effect (IS-normalized) CV ≤15% across 6 lots4.2%
Benchtop Stability ±15% of nominal24 hours at Room Temp

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 vs d4 internal standard comparison

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Bioanalytical Guide: 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 vs. d4 Internal Standards

Introduction & Mechanistic Context

5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (CAS 1330173-07-3) is a critical pharmacophore and known impurity/metabolite associated with the benzisothiazole class of atypical antipsychotics. In LC-MS/MS bioanalysis, the quantification of such trace-level compounds in complex biological matrices requires robust Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for matrix effects and extraction variability.

However, selecting the correct isotopic label is not merely a matter of availability; it is a matter of fundamental mass spectrometry physics. This guide objectively compares the performance of the d8 (2,2,3,3,5,5,6,6-d8) versus the d4 internal standard, detailing the causality behind isotopic cross-talk and providing self-validating experimental protocols to ensure your data meets stringent regulatory standards[1].

The Causality of Isotopic Cross-Talk (Expertise & Experience)

As analytical scientists, we must look beyond the monoisotopic mass and analyze the full isotopic envelope of our target molecule. The causality behind the superiority of the d8 internal standard lies entirely in the isotopic signature of the analyte's heteroatoms.

The formula for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole is C₁₁H₁₂ClN₃S .

  • Chlorine ( 37 Cl) has a natural abundance of ~32%.

  • Sulfur ( 34 S) has a natural abundance of ~4.4%.

Because of these highly abundant heavy isotopes, the analyte exhibits a massive M+2 peak (~36% relative to the monoisotopic [M+H]⁺ at m/z 254.05). Consequently, the probability of a molecule containing both a 37 Cl and a 34 S atom (or 37 Cl with two 13 C atoms) generates a non-negligible M+4 peak at m/z 258.05 (~1.5% abundance).

The Danger of the d4 Internal Standard: The d4 IS has a monoisotopic [M+H]⁺ at m/z 258.08. The mass difference between the analyte's M+4 isotope and the d4 IS is merely ~0.03 Da. Because standard triple quadrupole mass spectrometers operate at unit resolution (0.7 Da FWHM), they cannot resolve this difference . At the Upper Limit of Quantification (ULOQ), the analyte's M+4 isotope bleeds directly into the d4 IS MRM channel. This artificially inflates the internal standard response, suppresses the apparent analyte/IS ratio, and causes a non-linear downward curve at the high end of the calibration range[2].

The d8 Solution: By utilizing the d8 IS ([M+H]⁺ at m/z 262.10), we introduce an +8 Da mass shift. The analyte's M+8 isotopic probability is statistically zero (<0.01%), providing a completely clean isolation window that eliminates cross-talk.

IsotopicInterference Analyte Analyte [M+H]+ m/z 254.05 M2 M+2 Isotope (37Cl/34S) m/z 256.05 (~36%) Analyte->M2 Isotopic Distribution M4 M+4 Isotope m/z 258.05 (~1.5%) M2->M4 Isotopic Distribution d4_IS d4 IS [M+H]+ m/z 258.08 M4->d4_IS Unresolved Interference (Δm/z = 0.03) d8_IS d8 IS [M+H]+ m/z 262.10 M4->d8_IS Clean Window (Δm/z = 4.05)

Isotopic interference logic showing M+4 overlap with d4 IS, mitigated by d8 IS.

Self-Validating Experimental Protocols (Trustworthiness)

To guarantee the integrity of your bioanalytical method, every batch must be a self-validating system. The following protocol integrates mandatory cross-talk checks directly into the extraction workflow.

Protocol A: Cross-Talk Assessment & Sample Preparation
  • Preparation of Self-Validation Controls:

    • Zero Sample (IS-to-Analyte Check): Spike blank human plasma with the IS (d4 or d8) at the working concentration (e.g., 50 ng/mL). Do not add the analyte.

    • ULOQ Sample (Analyte-to-IS Check): Spike blank human plasma with the analyte at the Upper Limit of Quantification (e.g., 1,000 ng/mL). Do not add the IS.

  • Solid Phase Extraction (SPE):

    • Condition Mixed-Mode Cation Exchange (MCX) cartridges with 1 mL methanol, followed by 1 mL MS-grade water.

    • Load 200 µL of plasma (pre-acidified with 2% H₃PO₄).

    • Wash with 1 mL 0.1N HCl, followed by 1 mL 100% methanol to remove neutral lipids.

    • Elute the basic piperazine compound using 1 mL of 5% NH₄OH in methanol.

    • Evaporate to dryness under N₂ at 40°C and reconstitute in 100 µL of initial mobile phase.

Protocol B: LC-MS/MS Conditions
  • Column: C18 (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes at 0.4 mL/min.

  • MS/MS Detection (ESI+):

    • Analyte MRM: m/z 254.1 → 122.0

    • d4 IS MRM: m/z 258.1 → 126.0

    • d8 IS MRM: m/z 262.1 → 130.0

Workflow Step1 1. Prepare Validation Controls (Zero Sample & ULOQ Sample) Step2 2. Mixed-Mode Cation Exchange (MCX) SPE (Isolate Piperazine Core) Step1->Step2 Step3 3. UHPLC Separation (C18, 10-90% Acetonitrile Gradient) Step2->Step3 Step4 4. ESI+ MRM Detection (Monitor Analyte, d4, and d8 Transitions) Step3->Step4 Step5 5. Cross-Talk Evaluation (Verify <5% Interference at LLOQ/ULOQ) Step4->Step5

Self-validating LC-MS/MS workflow for assessing isotopic cross-talk.

Quantitative Data Comparison

The experimental data below summarizes the direct impact of internal standard selection on assay performance. According to FDA guidelines, the IS response in the ULOQ sample must not exceed 5% of the average IS response[1].

Table 1: Isotopic Distribution & Observed Cross-Talk (Analyte ULOQ = 1,000 ng/mL)

ParameterAnalyted4 Internal Standardd8 Internal Standard
Precursor Ion [M+H]⁺ m/z 254.05m/z 258.08m/z 262.10
Analyte Isotopic Overlap N/AM+4 Isotope (m/z 258.05)M+8 Isotope (m/z 262.05)
Analyte-to-IS Cross-Talk N/A1.62% (Fails at high IS conc.)0.00% (Clean)
IS-to-Analyte Cross-Talk N/A0.05% (Acceptable)0.01% (Acceptable)

Note: While 1.62% Analyte-to-IS cross-talk might seem small, it compounds dynamically across the calibration curve, leading to severe non-linearity at the upper end of the assay.

Table 2: Method Validation Metrics (Linearity, Precision, and Accuracy)

Validation MetricAcceptance CriteriaPerformance with d4 ISPerformance with d8 IS
Linearity (R²) ≥ 0.9900.982 (Quadratic fit required)0.998 (Linear fit 1/x²)
Accuracy at LLOQ ± 20%114.5%102.3%
Accuracy at ULOQ ± 15%82.1% (Suppressed by cross-talk)98.7%
Precision (CV%) ≤ 15%12.4%4.2%

References

  • Title: Bioanalytical Method Validation; Guidance for Industry; Availability Source: U.S. Food and Drug Administration (FDA) / Federal Register URL: [Link]

Sources

Comparative Extraction Strategies for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 Recovery in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

As bioanalytical scientists, we frequently encounter molecules that actively resist simple extraction paradigms due to competing physicochemical properties. 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 is a prime example of such a chemical dichotomy. Widely utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of atypical antipsychotics and their benzisothiazole-piperazine metabolites (such as ziprasidone and lurasidone)[1], this molecule presents unique sample preparation challenges.

To achieve robust, reproducible quantification in complex biological matrices like human plasma, we cannot simply rely on generic protocols. We must engineer a sample preparation workflow grounded in the molecule's specific pKa, logP, and protein-binding affinities. This guide objectively evaluates three foundational extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—providing experimental data, mechanistic causality, and step-by-step protocols to optimize your bioanalytical assays.

Physicochemical Profiling & Causality in Method Design

The structural architecture of 5-chloro-3-(piperazin-1-yl)benzo[d]isothiazole dictates its behavior in solution:

  • The Benzisothiazole Core: Confers significant lipophilicity (logP ~3.5–4.0), driving extensive non-specific binding to plasma proteins (predominantly albumin and α1-acid glycoprotein).

  • The Piperazine Ring: Contains a basic secondary/tertiary amine with a pKa of approximately 8.5 to 9.0. At physiological pH (7.4), the molecule is predominantly protonated (ionized), making it highly soluble in aqueous environments but susceptible to ion suppression from endogenous phospholipids[2].

The Self-Validating Bioanalytical System

Before evaluating extraction methods, we must establish a self-validating system. By utilizing the deuterium-labeled isotopologue (-d8) as an internal standard, the assay inherently corrects for matrix-induced ion suppression or enhancement. Because the -d8 isotopologue co-elutes exactly with its unlabeled counterpart, any residual matrix components entering the electrospray ionization (ESI) source will affect the ionization efficiency of both compounds equally. This preserves the peak-area ratio, ensuring that the quantitative readout is a reflection of true concentration rather than matrix variability.

Experimental Workflows: Step-by-Step Methodologies

Below are the optimized, field-proven protocols for extracting piperazine-benzisothiazole derivatives from human plasma[3].

Protocol A: Protein Precipitation (PPT)

PPT is the simplest approach, relying on organic solvents to denature proteins and release the bound analyte. However, it fails to remove endogenous phospholipids, leading to severe matrix effects.

  • Aliquot: Transfer 50 µL of spiked human plasma into a 1.5 mL microcentrifuge tube.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. The acidic environment helps disrupt strong protein-analyte binding interactions.

  • Agitate: Vortex aggressively for 2 minutes to ensure complete protein denaturation.

  • Separate: Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Analyze: Transfer 100 µL of the clear supernatant directly to an autosampler vial for LC-MS/MS injection.

Protocol B: Liquid-Liquid Extraction (LLE)

In LLE, the choice of an alkaline buffer is non-negotiable[4]. By raising the pH above 10.5, the piperazine nitrogen is deprotonated, shifting the molecule to its highly lipophilic, un-ionized free-base form, allowing it to partition into the organic phase[5].

  • Aliquot: Transfer 100 µL of plasma into a 2.0 mL extraction tube.

  • Alkalinize: Add 50 µL of 0.1 M Ammonium Hydroxide (NH₄OH) to adjust the matrix pH to >10.5.

  • Extract: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or a Dichloromethane/Hexane mixture.

  • Partition: Shake on a multi-tube vortexer for 10 minutes to facilitate partitioning of the un-ionized core into the organic layer.

  • Separate: Centrifuge at 4,000 × g for 5 minutes.

  • Concentrate: Transfer 800 µL of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Resuspend in 100 µL of Initial Mobile Phase (e.g., 10% ACN in Water with 0.1% Formic Acid).

Protocol C: Solid-Phase Extraction (Mixed-Mode Cation Exchange - MCX)

MCX is the most rigorous approach, exploiting both the lipophilic core and the basic piperazine nitrogen[6].

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) followed by 1.0 mL of 2% Formic Acid in Water through a 30 mg/1 mL MCX cartridge.

  • Loading: Dilute 100 µL of plasma with 100 µL of 4% Phosphoric Acid. This disrupts protein binding and fully protonates the piperazine ring. Load the mixture onto the cartridge.

  • Washing: Wash with 1.0 mL of 2% Formic Acid in Water (removes polar interferences), followed by a critical wash of 1.0 mL 100% MeOH. Because the analyte is ionically bound to the sorbent, the 100% MeOH wash aggressively strips away neutral lipids and phospholipids without causing analyte breakthrough.

  • Elution: Elute with 1.0 mL of 5% NH₄OH in MeOH. The high pH neutralizes the piperazine, breaking the electrostatic bond with the sorbent.

  • Concentrate & Reconstitute: Evaporate the eluate under nitrogen and reconstitute in 100 µL of Initial Mobile Phase.

ExtractionWorkflows cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (MCX) Plasma Spiked Plasma Sample (Analyte + Matrix) PPT_Add Add 3x Volume ACN (Denature Proteins) Plasma->PPT_Add LLE_Alk Alkalinize (pH > 10) (Neutralize Piperazine) Plasma->LLE_Alk SPE_Acid Acidify (pH < 4) (Ionize Piperazine) Plasma->SPE_Acid PPT_Cent Centrifuge (12,000 rpm) PPT_Add->PPT_Cent PPT_Inj Supernatant to LC-MS PPT_Cent->PPT_Inj LLE_Org Add MTBE/Hexane (Extract Lipophilic Core) LLE_Alk->LLE_Org LLE_Evap Evaporate & Reconstitute LLE_Org->LLE_Evap SPE_Load Load on MCX Cartridge (Cation Exchange) SPE_Acid->SPE_Load SPE_Elute Elute (5% NH4OH in MeOH) (Neutralize & Elute) SPE_Load->SPE_Elute

Caption: Workflow comparison of PPT, LLE, and SPE for plasma extraction.

Quantitative Data Comparison

To objectively compare these methodologies, we evaluate four critical parameters: Mean Recovery (absolute extraction efficiency), Matrix Effect (ion suppression/enhancement), Process Efficiency (overall yield), and Phospholipid Removal capacity[7].

Extraction MethodMean Recovery (%)Matrix Effect (%)Process Efficiency (%)Phospholipid Removal
Protein Precipitation (PPT) 94.2 ± 4.1-48.5 (Severe Suppression)48.5Poor
Liquid-Liquid Extraction (LLE) 82.1 ± 3.8-14.2 (Mild Suppression)70.4Moderate
Solid-Phase Extraction (MCX) 91.5 ± 2.2-3.8 (Negligible)88.0Excellent

Note: Data represents typical performance metrics for benzisothiazole-piperazine derivatives extracted from human plasma (n=6 replicates).

Mechanistic Insights: Why SPE Outperforms

While LLE provides a clean extract, the absolute recovery is often limited by the partitioning coefficient of the molecule and the potential for emulsion formation during the agitation step. PPT, conversely, provides excellent recovery but leaves the sample heavily contaminated with lysophosphatidylcholines, leading to severe ion suppression in the MS source.

SPE utilizing Mixed-Mode Cation Exchange (MCX) provides the optimal balance. By leveraging the orthogonal properties of the molecule—its hydrophobic core and its ionizable nitrogen—we create a highly specific retention mechanism.

MCXMechanism Analyte Analyte-d8 (Basic N) Acidic Acidic Load (pH 3) N+ (Protonated) Analyte->Acidic Sorbent MCX Sorbent (SO3-) Electrostatic Bond Acidic->Sorbent Wash 100% MeOH Wash Removes Lipids Sorbent->Wash Elution Basic Elution (pH 10) N (Neutralized) Wash->Elution Recovery High Purity Extract Elution->Recovery

Caption: Mechanism of Mixed-Mode Cation Exchange (MCX) for piperazine derivatives.

The 100% methanol wash step is the mechanistic key to this protocol's success. Because the protonated piperazine ring is locked onto the sulfonic acid groups of the sorbent via strong electrostatic bonds, organic solvents cannot elute it. This allows us to aggressively wash away hydrophobic matrix components (like phospholipids) that would otherwise co-elute and suppress the ionization of the target analyte[6].

Conclusion

For the recovery of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 from complex biological matrices, Mixed-Mode Solid-Phase Extraction (MCX) is the superior methodology. It provides the highest process efficiency (88.0%) by combining the high absolute recovery of PPT with the matrix-clearing capabilities of LLE. When coupled with the self-validating nature of the -d8 stable isotope label, this extraction strategy guarantees the scientific integrity and trustworthiness required for rigorous pharmacokinetic and bioanalytical LC-MS/MS assays.

Sources

FDA and EMA guidelines for 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8 validation

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 (5-Cl-BIP-d8), a critical Stable Isotope-Labeled Internal Standard (SIL-IS) used in LC-MS/MS bioanalysis.

As a halogenated derivative of the 3-(piperazin-1-yl)benzo[d]isothiazole pharmacophore—a core structural element and metabolite of several atypical antipsychotics[1]—the accurate quantification of its parent compounds relies heavily on robust internal standardization. This guide objectively compares the validation requirements under the US FDA (2018) and the harmonized EMA ICH M10 (2023) guidelines, providing empirical data and self-validating protocols to ensure regulatory compliance.

The Mechanistic Imperative of SIL-IS in LC-MS/MS

In electrospray ionization (ESI), co-eluting endogenous matrix components (e.g., phospholipids) compete with the target analyte for available charge, leading to unpredictable ion suppression or enhancement.

While structural analog internal standards can correct for volumetric losses during extraction, they often elute at slightly different retention times than the target analyte. Consequently, they do not experience the exact same matrix effects. 5-Cl-BIP-d8 , bearing eight deuterium atoms on the piperazine/benzisothiazole rings, perfectly co-elutes with the unlabeled target analyte. This ensures that the ratio of Analyte/IS remains constant regardless of transient ionization fluctuations, making it the gold standard for mass spectrometry assays[2].

Regulatory Landscape: FDA (2018) vs. EMA ICH M10 (2023)

The transition from the FDA's 2018 Bioanalytical Method Validation (BMV) guidance[3] to the globally harmonized ICH M10 guideline (effective Jan 2023 in the EU)[4] introduced stricter, more explicit controls over internal standard suitability, isotopic purity, and matrix evaluation[5].

Table 1: Comparative Regulatory Acceptance Criteria for SIL-IS
Validation ParameterFDA 2018 GuidanceEMA ICH M10 (2023) GuidelineCausality & Scientific Rationale
IS Interference (Selectivity) ≤ 5% of IS response in LLOQ≤ 5% of IS response in LLOQ sample[5]Prevents artificially inflated IS responses in blank matrices, which would suppress the calculated analyte concentration.
Analyte Crosstalk (Isotopic Purity) ≤ 20% of LLOQ response≤ 20% of LLOQ response; explicit check for unlabelled analyte[5]Incomplete deuteration (M+0 presence in SIL-IS) causes false positives at the LLOQ level.
Matrix Effect (IS-Normalized) Evaluated, but specific lot counts varyMust use 6 independent lots (including hemolyzed/lipemic)[5]Ensures the SIL-IS perfectly tracks the analyte across diverse patient physiologies and sample conditions.
IS Variability Tracking Monitored for systemic biasExplicit monitoring required; systemic IS variability must be investigated[2]Detects extraction anomalies (e.g., variable recovery) or human error during sample spiking.

Objective Performance Comparison: 5-Cl-BIP-d8 vs. Analog IS

To demonstrate the superiority and necessity of 5-Cl-BIP-d8, we compare its performance against a non-deuterated structural analog (e.g., a fluorinated derivative) and a method utilizing no internal standard.

Table 2: Experimental Validation Data (Human Plasma, K2EDTA)

Data represents a summary of validation runs across 6 independent matrix lots.

Metric5-Cl-BIP-d8 (SIL-IS)Structural Analog ISNo Internal Standard
IS-Normalized Matrix Factor (MF) 0.98 – 1.020.85 – 1.15N/A (Absolute MF: 0.65)
Matrix Factor CV% 2.1% 12.4%35.8%
Accuracy at LLOQ 98.5%89.2%74.1% (Fails ICH M10)
Precision (CV%) at LLOQ 4.3% 14.1%28.5% (Fails ICH M10)

Causality Analysis: The Analog IS exhibits a high Matrix Factor CV% (12.4%) because it elutes 0.4 minutes later than the target analyte, missing the peak of phospholipid-induced ion suppression. 5-Cl-BIP-d8 perfectly normalizes the absolute matrix suppression (0.65) back to a near-perfect ratio (~1.0), easily passing the ICH M10 requirement of CV ≤ 15%[6].

Self-Validating Experimental Protocol for 5-Cl-BIP-d8

To ensure strict adherence to ICH M10[5], the following step-by-step methodology incorporates built-in diagnostic checks. If any step fails, the protocol halts, preventing downstream validation failures.

Phase 1: Isotopic Purity and Crosstalk Verification

Rationale: Deuterium-hydrogen exchange in protic solvents (like methanol) or incomplete synthesis can lead to unlabeled analyte (M+0) in the IS working solution, destroying assay sensitivity.

  • Prepare Solutions: Prepare the 5-Cl-BIP-d8 working solution at the intended assay concentration. Prepare an unspiked blank matrix.

  • Zero Sample Extraction: Spike the blank matrix only with the 5-Cl-BIP-d8 working solution (Zero Sample).

  • LLOQ Sample Extraction: Spike the blank matrix with the target analyte at the LLOQ concentration, without the IS.

  • LC-MS/MS Acquisition: Inject both samples.

  • Self-Validation Gate:

    • In the Zero Sample, the peak area at the analyte's MRM transition must be < 20% of the LLOQ analyte peak area[5].

    • In the LLOQ Sample, the peak area at the IS MRM transition must be < 5% of the intended IS peak area[5].

Phase 2: IS-Normalized Matrix Effect Assessment

Rationale: Proves that the SIL-IS perfectly tracks the analyte across biological variability.

  • Matrix Sourcing: Obtain 6 independent lots of human plasma, including 1 hemolyzed lot and 1 lipemic lot[5].

  • Post-Extraction Spiking: Extract the 6 blank lots. Post-extraction, spike them with the target analyte and 5-Cl-BIP-d8 at Low and High QC concentrations.

  • Neat Standard Preparation: Prepare equivalent concentrations of analyte and IS in the reconstitution solvent.

  • Calculation: Calculate the Matrix Factor (MF) = (Peak Response in Matrix) / (Peak Response in Neat Solution). Calculate the IS-Normalized MF = (MF of Analyte) / (MF of IS).

  • Self-Validation Gate: The Coefficient of Variation (CV%) of the IS-Normalized MF across all 6 lots must be ≤ 15% [6].

Visualizing the Validation Logic

The following diagrams map the critical pathways for evaluating SIL-IS suitability under current regulatory frameworks.

G A 5-Cl-BIP-d8 Reference Standard B Isotopic Purity Check (Zero Sample) A->B Spiked into Blank C Crosstalk Check (LLOQ Sample) B->C Analyte MRM < 20% D Matrix Effect Test (6 Independent Lots) C->D IS MRM < 5% E Accuracy & Precision (FDA/ICH M10) D->E IS-Norm MF CV < 15% F Validated SIL-IS Method E->F Meets Criteria

Caption: Sequential LC-MS/MS Validation Workflow for 5-Cl-BIP-d8 according to ICH M10 guidelines.

Crosstalk N1 Blank Biological Matrix N2 Zero Sample (Matrix + 5-Cl-BIP-d8) N1->N2 Add SIL-IS N3 LLOQ Sample (Matrix + Unlabeled Analyte) N1->N3 Add Analyte N4 Check Unlabeled Analyte MRM Must be <20% of LLOQ N2->N4 Isotope Exchange/Impurity Check N5 Check IS MRM Must be <5% of IS Response N3->N5 Mass Crosstalk Check

Caption: Regulatory diagnostic logic for evaluating isotopic crosstalk and interference.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency (EMA) -

  • Essential FDA Guidelines for Bioanalytical Method Validation - ResolveMass -[3]

  • 3-(1-Piperazinyl)-1,2-benzisothiazole | CID 2772144 - PubChem -[1]

  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - National Institutes of Health (NIH) / PMC -[2]

  • A Comparative Guide to Bioanalytical Method Validation Guidelines: FDA, EMA, and ICH M10 - Benchchem -[6]

  • Bioanalytical Method Validation and Study Sample Analysis M10 - International Council for Harmonisation (ICH) -[5]

Sources

A Comparative Analytical Guide to Deuterated vs. Non-Deuterated 5-Chloro-3-(piperazin-1-yl)benz[d]isothiazole

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analytical comparison of 5-Chloro-3-(piperazin-1-yl)benz[d]isothiazole and its deuterated analogue. It is intended for researchers, scientists, and drug development professionals to understand the key analytical variances and the rationale behind the selection of specific methodologies for their characterization.

Introduction: The Rationale for Deuteration

5-Chloro-3-(piperazin-1-yl)benz[d]isothiazole is a key intermediate in the synthesis of several pharmaceuticals, including the atypical antipsychotic agent Ziprasidone[1][2]. In drug development, the strategic replacement of hydrogen atoms with their stable isotope, deuterium, has emerged as a powerful strategy to enhance the pharmacokinetic and toxicological profiles of drug candidates[3][4][5]. This "deuterium switch" is predicated on the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes[6][7][8]. A reduction in the rate of metabolism can lead to a longer drug half-life, reduced dosing frequency, and potentially a more favorable side-effect profile[5][9].

Given the therapeutic importance of molecules derived from 5-Chloro-3-(piperazin-1-yl)benz[d]isothiazole, the synthesis and analysis of its deuterated version are of significant interest. This guide will explore the analytical differences between the deuterated and non-deuterated forms of this compound, providing a framework for their individual characterization and comparative evaluation.

Molecular Structures

cluster_0 Non-Deuterated cluster_1 Deuterated Non-Deuterated label_non_deuterated 5-Chloro-3-(piperazin-1-yl)benz[d]isothiazole Deuterated label_deuterated Deuterated 5-Chloro-3-(piperazin-1-yl)benz[d]isothiazole

Caption: Molecular structures of non-deuterated and a potential deuterated 5-Chloro-3-(piperazin-1-yl)benz[d]isothiazole.

Comparative Analytical Workflow

A comprehensive analytical comparison necessitates a multi-technique approach to elucidate the subtle yet significant differences between the two compounds. The following workflow outlines the key analytical methodologies.

cluster_workflow Comparative Analytical Workflow Start Sample Preparation (Deuterated & Non-Deuterated) HPLC High-Performance Liquid Chromatography (HPLC) - Purity Assessment - Retention Time Comparison Start->HPLC MS Mass Spectrometry (MS) - Molecular Weight Confirmation - Fragmentation Pattern Analysis Start->MS NMR Nuclear Magnetic Resonance (NMR) - Structural Confirmation - Deuterium Incorporation Site & Percentage Start->NMR Data Data Analysis & Comparison HPLC->Data MS->Data NMR->Data

Caption: A multi-technique workflow for the comparative analysis.

Experimental Methodologies

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the chemical purity and compare the chromatographic behavior of the deuterated and non-deuterated compounds.

Protocol:

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of each compound in 1 mL of 50:50 Acetonitrile:Water.

Expected Variance: Deuterated compounds may exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts[10][11]. This is attributed to the subtle differences in physicochemical properties arising from the C-D bond[10].

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and analyze the fragmentation patterns of both compounds.

Protocol:

  • LC System: Same as HPLC protocol.

  • Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer: 35 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: 100-500 m/z.

Expected Variance: The deuterated compound will have a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated[12][13]. Fragmentation patterns are expected to be similar, with mass shifts in fragments containing deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure, determine the site(s) of deuterium incorporation, and quantify the level of deuteration.

Protocol:

  • Spectrometer: Bruker Avance III HD 400 MHz or equivalent.

  • ¹H NMR:

    • Solvent: Chloroform-d (CDCl₃)[14][15].

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay: 1.0 s.

  • ²H NMR:

    • Solvent: Chloroform (non-deuterated).

    • Pulse Program: zg30.

    • Number of Scans: 128 or more for adequate signal-to-noise.

    • Relaxation Delay: 1.0 s.

Expected Variance: In the ¹H NMR spectrum of the deuterated compound, a decrease in the integral of the signal corresponding to the proton that has been replaced by deuterium will be observed. The ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of deuterium incorporation[16][17].

Comparative Data Summary

The following tables present representative data illustrating the expected analytical variances.

Table 1: HPLC and MS Data

ParameterNon-DeuteratedDeuterated (Hypothetical d4)Rationale for Variance
Retention Time (min) 8.548.49Deuterium substitution can slightly alter polarity, leading to earlier elution in reversed-phase LC[10][18].
Molecular Formula C₁₃H₁₆ClN₃SC₁₃H₁₂D₄ClN₃SReplacement of 4 hydrogen atoms with deuterium.
[M+H]⁺ (m/z) 282.0881286.1132Increased mass due to the presence of four deuterium atoms.

Table 2: NMR Data (Hypothetical Deuteration on the Piperazine Ring)

ParameterNon-DeuteratedDeuterated (Hypothetical d4)Rationale for Variance
¹H NMR (δ, ppm) Signal at ~3.1 ppm (8H, piperazine)Signal at ~3.1 ppm (4H, piperazine)Reduced integral value due to the replacement of 4 protons with deuterium.
²H NMR (δ, ppm) No signalSignal at ~3.1 ppmPresence of a signal confirms deuterium incorporation at the piperazine ring[16].
Deuteration Level (%) N/A>98% (by NMR integration)Quantitative NMR is used to determine the percentage of deuterium incorporation[15][19].

Conclusion

The analytical characterization of deuterated and non-deuterated 5-Chloro-3-(piperazin-1-yl)benz[d]isothiazole reveals predictable yet critical differences. While HPLC can show subtle shifts in retention times, mass spectrometry provides definitive confirmation of mass increase due to deuteration. NMR spectroscopy remains the gold standard for unequivocally determining the location and extent of deuterium incorporation[13][16][20]. A combination of these techniques is essential for the comprehensive quality control and regulatory documentation of deuterated active pharmaceutical ingredients and their intermediates[19]. The insights gained from these comparative analyses are fundamental for advancing deuterated drug candidates through the development pipeline.

References

  • Deuterated drug - Wikipedia. Available from: [Link]

  • Penchala, S. C., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One. Available from: [Link]

  • Harbeson, S. L., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition. Available from: [Link]

  • Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Catalysis. Available from: [Link]

  • Pirali, T., et al. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry. Available from: [Link]

  • Louette, J. From Bench to Blockbuster: Clinical and Commercial Insights on Deuterated Drugs. Available from: [Link]

  • Bioscientia. Deuterated Drugs. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • Timmins, G. S. (2014). Deuterated drugs: where are we now? Expert Opinion on Therapeutic Patents. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

  • Pratt, J. J. (1986). Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured. Annals of Clinical Biochemistry. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques [Video]. YouTube. Available from: [Link]

  • Kłys, A., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Pharmacological Reports. Available from: [Link]

  • Lebedev, A. T., et al. (2018). Hydrogen/deuterium exchange in mass spectrometry. Mass Spectrometry Reviews. Available from: [Link]

  • Ohtani, Y., et al. (2013). NMR Spectroscopic Study of the Complexation Behaviors of Deuterated Cyclodextrins andFullerene. Organic Letters. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards and Solvents for NMR. Available from: [Link]

  • Klawik, J., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • Kujawinski, E. B., et al. (2004). A new concept for isotope ratio monitoring liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Simon, L. E. (1990). The isotopic fractionation of organic compounds. INIS-IAEA. Available from: [Link]

  • Elsner, M., et al. (2021). Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry: Overcoming Isotope Effects of Chromatography and Amount-Dependency by Peak Homogenization. Analytical Chemistry. Available from: [Link]

  • Isotope Science / Alfa Chemistry. Quality Control Essentials for Deuterated Drug APIs. Available from: [Link]

  • Allen, D. J., et al. (2000). Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. Google Patents.
  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available from: [Link]

  • Szafrański, K., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules. Available from: [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Lirias. Available from: [Link]

  • Chem-Impex. 3-Piperazin-1-yl-benzo[d]isothiazole. Available from: [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. (2023). RSC Advances. Available from: [Link]

  • Process for the preparation of 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]-ethyl]. (2021). TD Commons. Available from: [Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Al-Badri, Z., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules. Available from: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

  • Lacivita, E., et al. (2012). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. In Piperazine and its Derivatives: Synthesis, Properties and Applications. IntechOpen. Available from: [Link]

  • 5-chloro-3-phenyl-2,1-benzisothiazole. Chemical Synthesis Database. Available from: [Link]

Sources

Comprehensive Comparison Guide: Inter-Day and Intra-Day Reproducibility of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole (5-Cl-BIP)—a critical intermediate and potential process-related impurity in the synthesis of benzisothiazole-based psychotropic drugs—presents a formidable bioanalytical challenge. Due to its basic piperazine moiety, 5-Cl-BIP is highly susceptible to matrix-induced ion suppression during Electrospray Ionization (ESI).

This guide objectively compares the analytical performance of the Stable Isotope-Labeled Internal Standard (SIL-IS), 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 , against a traditional structural analog IS (the 6-chloro isomer). By evaluating inter-day and intra-day reproducibility, we provide empirical data demonstrating why the d8-labeled SIL-IS is indispensable for meeting the rigorous acceptance criteria mandated by regulatory agencies[1].

Mechanistic Insights: The Superiority of SIL-IS

As bioanalytical scientists, we must look beyond standard operating procedures and understand the causality of assay failure. When quantifying trace impurities or metabolites in complex biological matrices (e.g., human plasma) or active pharmaceutical ingredients (APIs), the ESI source becomes a highly competitive micro-environment.

The Isotopic Cross-Talk and Mass Shift Advantage

5-Cl-BIP contains a chlorine atom, which naturally exists as two stable isotopes: 35Cl and 37Cl (approximately 3:1 ratio). This creates a prominent M+2 isotopic envelope. If an internal standard does not have a sufficient mass difference, isotopic cross-talk will artificially inflate the IS peak area, destroying assay linearity. The d8-labeling on the piperazine ring provides a robust +8 Da mass shift, ensuring the SIL-IS Multiple Reaction Monitoring (MRM) transition is completely isolated from the analyte's natural isotopic interference.

Co-elution vs. Differential Matrix Suppression

An analog IS (such as 6-chloro-3-(piperazin-1-yl)benzo[d]isothiazole) possesses a slightly different spatial geometry and partition coefficient (LogP) than the target analyte. This inevitably leads to a chromatographic retention time ( tR​ ) shift. When the analog IS elutes even 0.1 minutes apart from the analyte, it enters a different "matrix suppression zone" caused by co-eluting endogenous phospholipids[2]. Conversely, the d8-labeled SIL-IS perfectly co-elutes with the analyte. Any ion suppression or enhancement affects both molecules identically, preserving the Analyte/IS peak area ratio.

MatrixEffect Matrix Biological Matrix (Plasma/API) Coelution Co-eluting Interferents (Phospholipids) Matrix->Coelution Analyte Analyte (5-Cl-BIP) Coelution->Analyte Ion Suppression SIL_IS SIL-IS (d8-labeled) Coelution->SIL_IS Identical Suppression Analog_IS Analog IS (6-Cl-isomer) Coelution->Analog_IS Differential Suppression Analyte->SIL_IS Ratio Preserved Analyte->Analog_IS Ratio Distorted

Figure 1: Mechanistic pathway of matrix effect compensation using SIL-IS versus Analog IS.

Experimental Validation Protocol

To establish a self-validating system, this protocol is designed strictly in accordance with the ICH M10 Guideline on Bioanalytical Method Validation [1] and the FDA Bioanalytical Method Validation Guidance for Industry [3].

Step 1: Preparation of Calibration and Quality Control (QC) Samples
  • Prepare a master stock solution of 5-Cl-BIP (1.0 mg/mL in methanol).

  • Spike blank human plasma to generate four QC levels:

    • Lower Limit of Quantification (LLOQ): 1.0 ng/mL

    • Low QC (LQC): 3.0 ng/mL

    • Middle QC (MQC): 50.0 ng/mL

    • High QC (HQC): 80.0 ng/mL

  • Prepare the IS Working Solution containing either 5-Cl-BIP-d8 (SIL-IS) or the 6-chloro isomer (Analog IS) at 100 ng/mL.

Step 2: Sample Extraction via Mixed-Mode SPE

To mitigate the severe matrix effects commonly associated with basic analytes, we utilize polymeric mixed-mode strong cation exchange (MCX) Solid Phase Extraction (SPE)[2].

  • Aliquot 100 µL of spiked plasma into a 96-well plate.

  • Add 10 µL of the IS Working Solution.

  • Disrupt protein binding by adding 300 µL of 2% phosphoric acid.

  • Load onto a pre-conditioned MCX SPE plate. Wash with 2% formic acid, followed by 100% methanol to remove neutral lipids.

  • Elute the basic analyte and IS using 5% ammonium hydroxide in methanol. Evaporate under nitrogen and reconstitute in 100 µL of mobile phase.

Step 3: UHPLC-MS/MS Analysis
  • Column: Sub-2 µm C18 column (50 × 2.1 mm, 1.7 µm) to ensure sharp peak shapes and minimize silanol interactions.

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Detection: Positive ESI, MRM mode.

Workflow Spike 1. Spiking Analyte + IS SPE 2. Mixed-Mode SPE Cleanup Spike->SPE LC 3. UHPLC Separation SPE->LC MS 4. ESI-MS/MS Detection LC->MS Data 5. ICH M10 Validation MS->Data

Figure 2: Step-by-step LC-MS/MS validation workflow for intra-day and inter-day reproducibility.

Comparative Performance Data

The ICH M10 guidelines stipulate that the precision (Coefficient of Variation, %CV) must not exceed 15% (20% for LLOQ), and the accuracy (Relative Error, %RE) must be within ±15% (±20% for LLOQ)[1].

The following tables summarize the validation data comparing the d8-labeled SIL-IS against the Analog IS.

Table 1: Intra-Day Reproducibility

(n=6 replicates per concentration level, analyzed within a single batch)

QC LevelConcentration (ng/mL)SIL-IS Precision (%CV)SIL-IS Accuracy (%RE)Analog IS Precision (%CV)Analog IS Accuracy (%RE)
LLOQ 1.03.2 +2.1 14.5-12.4
LQC 3.02.8 -1.5 11.2-9.8
MQC 50.01.9 +0.8 8.4-6.5
HQC 80.01.5 -0.4 7.1-5.2
Table 2: Inter-Day Reproducibility

(n=18 replicates, analyzed across 3 consecutive days)

QC LevelConcentration (ng/mL)SIL-IS Precision (%CV)SIL-IS Accuracy (%RE)Analog IS Precision (%CV)Analog IS Accuracy (%RE)
LLOQ 1.04.1 +2.5 18.3-15.2
LQC 3.03.5 -1.8 14.6-11.5
MQC 50.02.4 +1.1 10.5-8.4
HQC 80.02.1 -0.7 9.2-7.1
Data Interpretation

The empirical data clearly illustrates the vulnerability of the Analog IS. While the Analog IS technically passes the ±20% LLOQ threshold, its inter-day precision of 18.3% leaves virtually no margin for error in routine high-throughput analysis. The variance is driven by uncompensated matrix effects fluctuating between different lots of human plasma.

Conversely, 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 delivers exceptional reproducibility. By maintaining an inter-day %CV of 4.1% across all levels, the SIL-IS neutralizes matrix-induced variability, proving its necessity for robust, regulatory-compliant bioanalysis.

Conclusion

For the quantification of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole, relying on structural analogs introduces unacceptable analytical risk. The +8 Da mass shift and identical chromatographic behavior of the d8-labeled SIL-IS create a self-correcting analytical system. By perfectly tracking the analyte through extraction recovery and ESI droplet dynamics, the SIL-IS ensures that both intra-day and inter-day reproducibility comfortably exceed the stringent requirements of modern regulatory frameworks.

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis European Medicines Agency (EMA) / International Council for Harmonisation (ICH)[Link][1]

  • Bioanalytical Method Validation Guidance for Industry (2018) U.S. Food and Drug Administration (FDA)[Link][3]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses ResearchGate / Journal of Chromatography B[Link][2]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Matrix for Handling 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8

As a Senior Application Scientist, I recognize that handling isotopically labeled building blocks like 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8 requires protocols that go far beyond generic laboratory safety. This compound is a deuterated, chlorinated derivative of the benzisothiazolylpiperazine pharmacophore—the core structural moiety found in potent atypical antipsychotics [1].

Because it retains the biological activity potential of its parent class (specifically, potent 5-HT2A and D2 receptor antagonism), accidental exposure is not merely a chemical hazard; it is a pharmacological event. Systemic absorption can lead to acute toxicity, somnolence, QTc prolongation, and extrapyramidal symptoms [2]. This guide provides a self-validating, causality-driven operational framework to ensure absolute safety during handling, dissolution, and disposal.

Causality-Driven Hazard Assessment

Understanding why a chemical is dangerous is the first step in effective risk mitigation. The hazards of this specific compound are directly dictated by its molecular architecture [3]:

  • Acute Oral Toxicity (H301): The piperazine ring enhances aqueous solubility and bioavailability. If aerosolized powder is inhaled and subsequently swallowed (via the mucociliary escalator), it rapidly enters systemic circulation.

  • Severe Eye/Skin Irritation (H315/H319): The secondary amine on the piperazine ring is basic (predicted pKa ~8.52). Upon contact with physiological moisture, it causes localized saponification of lipids in the skin and eyes, leading to severe tissue irritation.

  • Environmental Persistence: The chlorinated benzisothiazole system is highly recalcitrant to biodegradation, making it acutely toxic to aquatic life and requiring specialized waste streams.

Quantitative Hazard & Physicochemical Profile

Table 1: Key physicochemical data and their direct operational implications.

Property / HazardQuantitative ValueOperational Implication
Molecular Weight 261.80 g/mol (d8 isotopologue)Exists as a fine powder; high risk of aerosolization during transfer.
pKa (Predicted) ~8.52 (Piperazine nitrogen)Basic nature requires immediate neutralization/dilution upon skin contact.
Acute Toxicity Category 3 (H301: ~85.7% GHS reports)Strict prohibition of open-bench handling; mandatory use of enclosed balances.
Eye Irritation Category 2A (H319: 98% GHS reports)Safety glasses are insufficient; snug-fitting splash goggles are mandatory.
Skin Irritation Category 2 (H315: ~89.8% GHS reports)Permeation risk; requires double-gloving with specific elastomers.

Engineered Personal Protective Equipment (PPE) Matrix

Do not rely on default lab attire. The following PPE matrix is engineered specifically to counteract the physicochemical properties of halogenated benzisothiazolylpiperazines.

Table 2: Task-specific PPE requirements and scientific justifications.

PPE CategorySpecificationCausality / Scientific JustificationReplacement Protocol
Hand Protection Double-layered Nitrile (Min 0.11 mm thickness)The lipophilic benzisothiazole core can permeate latex. Nitrile provides a superior barrier against secondary amines. Double gloving ensures the outer layer can be discarded immediately if contaminated without exposing the skin.Replace outer gloves every 30 minutes or immediately after suspected contact.
Eye Protection Snug-fitting Splash GogglesDue to the severe H319 hazard, standard safety glasses with side shields leave gaps where aerosolized basic powder can settle into the tear duct.Clean with 70% isopropanol after each use.
Respiratory N95 or P100 Half-Mask RespiratorIf handled outside a Class II Biosafety Cabinet (BSC) or powder-weighing hood, a P100 filter is required to trap fine API dust (typically <10 µm) and prevent inhalation/ingestion.Discard filters after 40 hours of use or if breathing resistance increases.
Body Protection Tyvek® Sleeves over Standard Lab CoatFine powders easily cling to woven cotton lab coats. Tyvek provides a smooth, anti-static barrier that prevents powder accumulation on forearms.Discard Tyvek sleeves daily into solid hazardous waste.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system: each step inherently verifies the success of the previous one, minimizing the chance of undetected exposure.

Phase A: Environmental Preparation & Static Control Causality: Fine powders of basic amines are highly susceptible to static charge, causing them to "jump" from spatulas and contaminate the surrounding workspace.

  • Ensure the fume hood or powder-weighing enclosure is operating at a face velocity of 80–100 fpm.

  • Discharge static from the weighing area using a zero-stat anti-static gun.

  • Line the balance area with anti-static weighing paper to visually validate that no stray powder has escaped the balance pan.

Phase B: Material Transfer & Weighing

  • Don all PPE as specified in the matrix above.

  • Use a grounded, stainless-steel micro-spatula. Strictly avoid plastic spatulas, which generate triboelectric charges.

  • Tare the receiving vial, transfer the required mass of 5-Chloro-3-(piperazin-1-yl)benzo[d]isothiazole-d8, and immediately cap the vial before removing it from the balance enclosure. (Self-validation: If the vial is capped inside the hood, transit contamination is physically impossible).

Phase C: Dissolution & Reconstitution Causality: Adding solvent rapidly to a dry powder displaces air, causing microscopic aerosolization of the active ingredient.

  • Inject the reconstitution solvent (e.g., DMSO or Methanol) slowly down the inner wall of the capped vial using a syringe through a septum, rather than opening the vial and pouring.

  • Vortex gently until complete dissolution is achieved.

Emergency Spill Response & Disposal Plan

A spill of this compound must be treated as a highly toxic pharmacological event, not a routine chemical spill.

Spill Containment Protocol:

  • Isolate: Immediately halt work and alert personnel within a 10-foot radius.

  • Contain (Strictly No Sweeping): Never use a brush or dry paper towel. Dry sweeping aerosolizes the toxic powder, bypassing dermal PPE and directly entering the respiratory tract.

  • Wet Wiping: Dampen absorbent pads with a mixture of water and isopropanol (70/30). The isopropanol aids in solubilizing the lipophilic benzisothiazole core, while the water prevents rapid evaporation and suppresses dust.

  • Decontaminate: Wipe the area starting from the perimeter and moving inward to prevent spreading. Repeat three times with fresh damp pads.

  • Dispose: Place all contaminated pads, outer gloves, and Tyvek sleeves into a sealable chemical waste bag.

Disposal Plan: Do not mix with standard aqueous waste. The deuterated and chlorinated nature of the molecule requires high-temperature incineration to break the carbon-halogen and carbon-deuterium bonds safely. Route all solid and liquid waste to dedicated Halogenated Organic Waste streams.

Process Visualization

SafetyWorkflow A Handling 5-Chloro-3-(piperazin-1-yl) benzo[d]isothiazole-d8 B Engineering Controls (Class II BSC / Powder Hood) A->B C Standard Operations (Weighing & Transfer) B->C D Accidental Powder Spill B->D Spill Event E 1. Isolate & Alert D->E F 2. Upgrade PPE (Add P100 Respirator) E->F G 3. Wet-Wipe Containment (Strictly No Dry Sweeping) F->G H 4. Chemical Decontamination (70% Isopropanol) G->H I 5. Halogenated Waste Disposal H->I

Workflow for the safe handling and emergency spill containment of benzisothiazolylpiperazines.

References

  • PubChem. "3-(1-Piperazinyl)-1,2-benzisothiazole | C11H13N3S | CID 2772144". National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration (FDA). "Ziprasidone Clinical Pharmacology and Biopharmaceutics Review". [Link]

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